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  • Product: 4-Chloro-8-ethoxyquinoline-3-carbonitrile
  • CAS: 1016837-47-0

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 4-Chloro-8-ethoxyquinoline-3-carbonitrile in Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology and drug discovery, the quinoline-3-carbonitrile scaffold has emerged as a highly privileged structural motif. Specifically, 4-chloro-8-ethoxyquinoline-3-carbonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and drug discovery, the quinoline-3-carbonitrile scaffold has emerged as a highly privileged structural motif. Specifically, 4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) serves as a critical electrophilic building block in the synthesis of 4-anilinoquinoline-3-carbonitrile derivatives[1]. These derivatives are potent, often irreversible, ATP-competitive inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Src kinases[2].

This technical guide provides an in-depth analysis of the physicochemical properties, structural reactivity, and field-proven synthetic methodologies associated with 4-chloro-8-ethoxyquinoline-3-carbonitrile, designed to equip medicinal chemists with actionable, self-validating protocols for kinase inhibitor development.

Physicochemical Properties & Structural Analysis

Understanding the baseline physical and chemical properties of an intermediate is essential for predicting its behavior during synthesis, purification, and formulation. Below is a consolidated profile of 4-chloro-8-ethoxyquinoline-3-carbonitrile[1].

Quantitative Data Summary
PropertyValue
Chemical Name 4-chloro-8-ethoxyquinoline-3-carbonitrile
CAS Registry Number 1016837-47-0
Molecular Formula C₁₂H₉ClN₂O
Molecular Weight 232.67 g/mol
Boiling Point (Predicted) 394.5 ± 37.0 °C
Density (Predicted) 1.31 ± 0.1 g/cm³
pKa (Predicted) -1.30 ± 0.41
Mechanistic Structural Insights

The utility of this compound is driven by three distinct functional groups, each playing a specific role in both chemical synthesis and biological targeting:

  • The 4-Chloro Substituent (The Leaving Group): The C4 position of the quinoline ring is highly electron-deficient. This electrophilicity is dramatically enhanced by the electron-withdrawing effects of the adjacent quinoline nitrogen and the 3-carbonitrile group, making the chloride an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions[2].

  • The 3-Carbonitrile Group (The Pharmacophore): Synthetically, it activates the C4 position. Pharmacologically, it is indispensable. Structural biology and homology modeling demonstrate that the cyano group displaces a conserved water molecule in the ATP-binding pocket of EGFR and HER2, forming a direct, high-affinity interaction with a conserved Threonine residue (e.g., Thr 766/790)[3].

  • The 8-Ethoxy Group (The Modulator): The alkoxy substitution at the 8-position modulates the lipophilicity of the core scaffold. In the context of the kinase hinge region, it influences the spatial orientation of the molecule, optimizing the trajectory of the 4-anilino group into the hydrophobic pocket[3].

Systems Visualization: Synthetic Workflow and Biological Targeting

The transition from the raw building block to a biologically active kinase inhibitor follows a highly predictable and efficient pathway.

SNAr_Pathway SM 4-chloro-8-ethoxyquinoline -3-carbonitrile Rxn SNAr Reaction (Isopropanol, 80°C) SM->Rxn Nuc Substituted Aniline (Nucleophile) Nuc->Rxn Prod 4-Anilino-8-ethoxyquinoline -3-carbonitrile Rxn->Prod HCl Byproduct Target EGFR / HER2 Kinase Inhibition Prod->Target ATP-Competitive Binding

Figure 1: SNAr synthetic workflow and biological targeting of quinoline-3-carbonitrile derivatives.

Experimental Protocol: Synthesis of 4-Anilino-8-ethoxyquinoline-3-carbonitriles

Causality Behind Experimental Choices
  • Solvent Selection (2-Propanol): The polarity of 2-propanol is sufficient to dissolve the starting materials at reflux. However, the resulting 4-anilinoquinoline hydrochloride salt is highly insoluble in it.

  • Self-Validating System: As the reaction progresses, the product precipitates out of the hot solution. This continuous removal of the product from the liquid phase drives the equilibrium forward and acts as a visual indicator of reaction progress.

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-8-ethoxyquinoline-3-carbonitrile (1.0 equivalent, e.g., 5.0 mmol) in anhydrous 2-propanol (0.2 M concentration, ~25 mL).

  • Nucleophile Addition: Add the desired substituted aniline (1.1 equivalents, 5.5 mmol) to the suspension. Note: A slight excess of aniline ensures complete consumption of the valuable quinoline core.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80–85 °C) under an inert atmosphere (N₂ or Argon).

  • Reaction Monitoring: Maintain reflux for 2 to 4 hours. The mixture will initially become homogeneous, followed by the gradual formation of a dense precipitate (the product HCl salt). Monitor the supernatant via LC-MS or TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) to confirm the disappearance of the starting material mass (m/z 233 [M+H]⁺).

  • Isolation: Once complete, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the resulting suspension through a Büchner funnel. Wash the filter cake sequentially with cold 2-propanol (2 × 10 mL) and diethyl ether (10 mL) to remove unreacted aniline and trace impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield the 4-anilino-8-ethoxyquinoline-3-carbonitrile hydrochloride salt.

Analytical Validation: The product should be analyzed via ¹H NMR (DMSO-d₆). The disappearance of the aniline amine protons and the presence of a highly deshielded secondary amine proton (often broad, >9.0 ppm) confirms successful coupling.

References

  • ChemicalBook. "4-chloro-8-ethoxyquinoline-3-carbonitrile CAS#: 1016837-47-0". ChemicalBook Properties Database.
  • Wissner, A., et al. "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity". PubMed / National Institutes of Health.
  • Boschelli, D. H., et al. "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors". Journal of Medicinal Chemistry, ACS Publications.

Sources

Exploratory

Synthesis Pathway and Precursors for 4-Chloro-8-ethoxyquinoline-3-carbonitrile: A Comprehensive Technical Guide

Introduction & Chemical Significance The 3-cyanoquinoline scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a critical core in the development of irreversible kinase inhibitors targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

The 3-cyanoquinoline scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a critical core in the development of irreversible kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[1].

Within this class, 4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) serves as a highly reactive, high-value electrophilic building block. The molecule features two distinct functional domains:

  • The C4-Chloride: A labile leaving group primed for nucleophilic aromatic substitution ( SN​Ar ) with various anilines to introduce the kinase-binding pharmacophore[2].

  • The C8-Ethoxy Group: A sterically and electronically active substituent that modulates the electron density of the quinoline ring, influencing both the reactivity of the C4 position and the final molecule's binding affinity within the kinase ATP-binding pocket[2].

Retrosynthetic Analysis & Precursors

The construction of the 4-chloroquinoline-3-carbonitrile core relies on the classical Gould-Jacobs reaction sequence[3].

Key Precursors:

  • Precursor A: 2-Ethoxyaniline (o-phenetidine). This provides the substituted aromatic ring. The ethoxy group at the ortho position dictates the final C8 substitution on the quinoline core.

  • Precursor B: Ethyl (ethoxymethylene)cyanoacetate (EMCA). This bifunctional reagent provides the three carbon atoms necessary to complete the pyridine ring and introduces the critical electron-withdrawing C3-carbonitrile group[4].

Mechanistic Synthesis Pathway

The synthesis is a robust, three-step sequence designed to build the heterocyclic core and activate it for downstream coupling.

SynthesisPathway A 2-Ethoxyaniline + EMCA B Acrylate Intermediate A->B Condensation (100-110°C) C 8-Ethoxy-4-hydroxyquinoline -3-carbonitrile B->C Thermal Cyclization (Dowtherm A, 250°C) D 4-Chloro-8-ethoxyquinoline -3-carbonitrile C->D Chlorination (POCl3, DMF, Reflux)

Synthesis pathway of 4-chloro-8-ethoxyquinoline-3-carbonitrile via Gould-Jacobs reaction.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that reproducibility in heterocyclic synthesis requires strict control over reaction thermodynamics and kinetics. The following protocols integrate causality (the why behind the steps) and self-validating checkpoints to ensure high fidelity.

Step 1: Condensation to the Acrylate Intermediate
  • Procedure: In a round-bottomed flask, combine 1.0 equivalent of 2-ethoxyaniline with 1.05 equivalents of EMCA in toluene. Heat the mixture to reflux (100–110 °C) for 1–2 hours[5].

  • Causality: The nucleophilic amine attacks the electrophilic alkene of EMCA, eliminating ethanol. Toluene is specifically chosen as the solvent because it forms an azeotrope with the ethanol byproduct. Distilling off this azeotrope drives the thermodynamic equilibrium entirely toward the formation of ethyl 2-cyano-3-((2-ethoxyphenyl)amino)acrylate[5].

  • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar aniline spot confirms reaction completion.

Step 2: High-Temperature Thermal Cyclization
  • Procedure: Dissolve the isolated acrylate intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat the solution rapidly to 250 °C and maintain for 2–4 hours[5]. Allow the mixture to cool to room temperature, then further chill in an ice bath.

  • Causality: The Gould-Jacobs cyclization is an intramolecular Friedel-Crafts-type ring closure. The activation energy for this cyclization is exceptionally high, necessitating temperatures exceeding 200 °C[3]. Dowtherm A provides the required thermal stability without boiling off. Rapid heating is critical to favor cyclization over intermolecular polymerization (tar formation).

  • Validation Checkpoint: The product, 8-ethoxy-4-hydroxyquinoline-3-carbonitrile, is insoluble in cold Dowtherm A. Successful cyclization is validated by the heavy precipitation of a solid upon cooling, which is then filtered and washed with hexane to remove residual solvent[6].

Step 3: Chlorination via Vilsmeier-Haack Activation
  • Procedure: Suspend the 4-hydroxyquinoline intermediate in an excess of phosphorus oxychloride ( POCl3​ , 3.0–5.0 equivalents). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq). Reflux the mixture at 105–110 °C for 4–6 hours[6].

  • Causality: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. POCl3​ alone is often too slow to chlorinate this deactivated ring. The addition of DMF generates the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion) in situ, which dramatically accelerates the conversion of the C4-hydroxyl group to a reactive chloride[6].

  • Validation Checkpoint: Slowly quench the reaction over crushed ice. This controls the violent exotherm of POCl3​ hydrolysis, preventing the acidic hydrolysis of the sensitive C3-carbonitrile group[6]. Adjust the pH to 7–8 using saturated NaHCO3​ . The precipitation of the final product, 4-chloro-8-ethoxyquinoline-3-carbonitrile, visually confirms successful neutralization.

Workflow Step1 1. Condensation Monitor via TLC Step2 2. High-Temp Cyclization Precipitation control Step1->Step2 Step3 3. POCl3 Chlorination DMF Catalysis Step2->Step3 Step4 4. Quench & Neutralize pH 7-8 adjustment Step3->Step4 QC 5. QC / Validation LC-MS & NMR Step4->QC

Step-by-step experimental workflow with integrated quality control checkpoints.

Quantitative Data & Reaction Parameters

A summary of the optimized parameters for the scale-up synthesis of 4-chloro-8-ethoxyquinoline-3-carbonitrile:

Reaction StepTemperatureTimeExpected YieldKey Reagents & Solvents
1. Condensation 100–110 °C1–2 h85–90%EMCA, Toluene
2. Cyclization 250 °C2–4 h70–75%Dowtherm A
3. Chlorination 105–110 °C4–6 h80–85% POCl3​ , cat. DMF

Troubleshooting & Optimization Insights

  • Tar Formation During Cyclization: Prolonged heating during the Gould-Jacobs cyclization step will lead to intermolecular condensation and polymerization. Strict adherence to the 2–4 hour window at 250 °C is critical. If yields drop below 60%, ensure the heating mantle can ramp up to 250 °C within 15 minutes to minimize the time spent in the decomposition temperature zone[3].

  • Incomplete Chlorination: If LC-MS analysis of the final product reveals a significant M+H peak corresponding to the unreacted 4-hydroxy starting material, it indicates insufficient Vilsmeier-Haack complex formation. Ensure strictly anhydrous conditions prior to the addition of POCl3​ , as ambient moisture rapidly destroys the active chlorinating species[6].

References

  • PubMed / NIH. "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors." J Med Chem. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. "Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor." Available at: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Available at:[Link]

  • PubMed / NIH. "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity." Available at: [Link]

Sources

Foundational

Electrophilic Profiling and Kinase Targeting: The Mechanism of Action of 4-Chloro-8-Ethoxyquinoline-3-Carbonitrile in Cellular Models

Executive Summary In the landscape of targeted oncology and signal transduction modulation, the quinoline-3-carbonitrile scaffold represents a privileged pharmacophore. Specifically, 4-chloro-8-ethoxyquinoline-3-carbonit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the quinoline-3-carbonitrile scaffold represents a privileged pharmacophore. Specifically, 4-chloro-8-ethoxyquinoline-3-carbonitrile serves a dual role in chemical biology: it is both a highly reactive electrophilic probe in its native state and the foundational intermediate for synthesizing potent, ATP-competitive kinase inhibitors (such as pan-HER and Tpl2 inhibitors).

This technical guide dissects the mechanism of action of this molecule in cellular models. We explore its intrinsic chemical reactivity, its structural evolution into targeted therapeutics, and the self-validating experimental protocols required to evaluate its efficacy and downstream signaling disruption.

Chemical Biology & Intrinsic Reactivity

Before 4-chloro-8-ethoxyquinoline-3-carbonitrile is derivatized into a targeted therapeutic, its native structure dictates its behavior in cellular models. The molecule is defined by three critical features:

  • The 4-Chloro Group: A highly reactive leaving group.

  • The 3-Cyano Group: A strong electron-withdrawing group (EWG) that activates the C4 position.

  • The 8-Ethoxy Group: A lipophilic moiety that influences membrane permeability and hydrophobic interactions.

The SNAr Mechanism and Thiol Depletion

In an aqueous cellular environment, the electron-deficient C4 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When introduced directly into cellular models, the primary mechanism of action of the underivatized compound is the covalent modification of intracellular nucleophiles, predominantly glutathione (GSH) and exposed cysteine residues on proteins.

This non-specific electrophilicity leads to rapid GSH depletion, inducing oxidative stress and subsequent cellular toxicity. Understanding this baseline reactivity is critical; it dictates why the 4-chloro group must be substituted (typically via aniline addition) to create stable, target-specific kinase inhibitors.

SNAr_Mechanism A 4-Chloro-8-ethoxyquinoline-3-carbonitrile (Electrophilic Probe) C S_N Ar Reaction (C4 Position) A->C Activated by 3-CN B Intracellular Nucleophiles (e.g., GSH, Cysteine) B->C Nucleophilic Attack D Covalent Adduct (Target Engagement) C->D Specific Binding E Off-Target Effects (Oxidative Stress) C->E Thiol Depletion

Fig 1. SNAr mechanism of the 4-chloroquinoline scaffold with cellular nucleophiles.

Pharmacophore Evolution: Kinase Targeting

To harness the therapeutic potential of the quinoline core, the reactive 4-chloro group is displaced by an arylamino (aniline) group, yielding a 4-anilino-8-ethoxyquinoline-3-carbonitrile. This transformation shifts the molecule's mechanism of action from a non-specific electrophile to a highly specific, ATP-competitive kinase inhibitor [1].

Structural Causality in the ATP Pocket

The efficacy of the derivatized scaffold against Receptor Tyrosine Kinases (RTKs) such as EGFR and HER2 is driven by precise molecular interactions:

  • The 3-Cyano Bioisosterism: Crystallographic and homology modeling studies reveal that the 3-cyano group is not merely an EWG. In the ATP-binding pocket of EGFR, the cyano group displaces a structural water molecule and forms a direct hydrogen bond with the hydroxyl group of the Thr 830 residue [2].

  • The 8-Ethoxy Group: This moiety projects into the hydrophobic hinge region of the kinase, enhancing binding affinity through Van der Waals interactions while improving the overall lipophilicity and oral bioavailability of the compound [3].

Disruption of Cellular Signaling Pathways

Once the derivatized 8-ethoxyquinoline-3-carbonitrile binds to the kinase active site, it acts as a competitive antagonist against intracellular ATP. By locking the kinase in an inactive conformation, the compound halts autophosphorylation and the subsequent recruitment of adapter proteins.

This primary target engagement triggers a cascade of downstream effects, primarily inhibiting two major survival pathways:

  • The PI3K/AKT Pathway: Halting PIP3 generation, leading to the dephosphorylation of AKT and the initiation of apoptosis.

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: Preventing ERK translocation to the nucleus, thereby arresting the cell cycle in the G1 phase [4].

Furthermore, structural variations of the quinoline-3-carbonitrile core have been validated as potent inhibitors of Tpl2 kinase, effectively blocking TNF-α driven inflammatory pathways in cellular models [5].

Signaling_Pathway Inhibitor Quinoline-3-Carbonitrile Derivative ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Kinase RTK (EGFR / HER2 / Tpl2) PI3K PI3K / AKT Pathway Kinase->PI3K Inhibition MAPK RAS / RAF / MEK / ERK Kinase->MAPK Inhibition ATP->Kinase Blocked Apoptosis Apoptosis & Growth Arrest PI3K->Apoptosis MAPK->Apoptosis

Fig 2. Disruption of RTK signaling pathways by quinoline-3-carbonitrile derivatives.

Quantitative Data Summary

The transition from a reactive intermediate to a targeted inhibitor is characterized by distinct shifts in reactivity and target affinity. The table below summarizes the structure-activity relationship (SAR) metrics across different stages of the scaffold's evolution.

Compound StageChemical EntityPrimary Target / ReactivityIC₅₀ / Half-lifeCellular Phenotype
Intermediate 4-Chloro-8-ethoxyquinoline-3-carbonitrileIntracellular Thiols (GSH)t₁/₂ < 30 minsOff-target toxicity / Oxidative stress
Derivative 4-Anilino-8-ethoxyquinoline-3-carbonitrileEGFR / HER2 KinaseIC₅₀ ~ 20–75 nMTargeted Apoptosis / Cell Cycle Arrest
Derivative 6,7-Disubstituted quinoline-3-carbonitrileTpl2 KinaseIC₅₀ ~ 50 nMAnti-inflammatory / TNF-α reduction

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the mechanism of action, experiments must be structured to distinguish between non-specific electrophilic toxicity and targeted kinase inhibition. The following protocols are designed as self-validating systems.

Experimental_Workflow Step1 1. Electrophilic Profiling (GSH Depletion) Step2 2. Scaffold Derivatization (Aniline Addition) Step1->Step2 Step3 3. Kinase Assay (ATP Competition) Step2->Step3 Step4 4. Cellular Phenotype (Viability / Apoptosis) Step3->Step4

Fig 3. Self-validating experimental workflow from electrophilic profiling to phenotype.

Protocol 1: Intracellular Thiol Reactivity Profiling (GSH Assay)

Objective: Quantify the intrinsic electrophilicity of the 4-chloro intermediate. Causality: Before advancing a scaffold, we must measure its baseline reactivity. If the native compound rapidly depletes GSH, any observed cell death is likely due to non-specific oxidative stress rather than kinase inhibition.

  • Cell Seeding: Seed A549 cells in a 96-well plate at 1x10⁴ cells/well and incubate overnight.

  • Treatment: Treat cells with varying concentrations (1–50 µM) of 4-chloro-8-ethoxyquinoline-3-carbonitrile for 2 hours.

  • Lysis & Reaction: Lyse cells using 1% Triton X-100. Add Ellman’s Reagent (DTNB) to the lysate. DTNB reacts with free thiols to produce TNB²⁻.

  • Readout: Measure absorbance at 412 nm.

  • Self-Validation: Include CDDO-Me as a positive control for rapid GSH depletion, and a non-electrophilic 4-amino analog as a negative control. A valid assay will show dose-dependent GSH depletion exclusively in the electrophilic cohorts.

Protocol 2: Kinase ATP-Competition Assay (Derivatized Scaffold)

Objective: Evaluate the affinity of the 8-ethoxyquinoline-3-carbonitrile derivative for the EGFR/HER2 ATP pocket. Causality: The 3-cyano group is hypothesized to interact with Thr 830. An ATP-competitive assay validates this specific binding mode by demonstrating that the compound's IC₅₀ shifts in response to varying ATP concentrations.

  • Enzyme Preparation: Incubate recombinant EGFR/HER2 kinase with the derivatized compound for 30 minutes at room temperature.

  • Substrate Addition: Add a kinase substrate peptide and ATP. Crucial step: Run parallel assays at 10 µM ATP and 1 mM ATP (physiological concentration).

  • Detection: Add Kinase-Glo® reagent (Promega) to measure residual ATP via luminescence.

  • Self-Validation: If the compound is truly ATP-competitive, the IC₅₀ will increase significantly in the 1 mM ATP cohort compared to the 10 µM ATP cohort. Use Erlotinib as a reference standard.

Protocol 3: Cellular Target Engagement & Pathway Disruption

Objective: Confirm that kinase inhibition translates to downstream signaling blockade in living cells. Causality: Binding in a cell-free assay does not guarantee cellular efficacy due to membrane permeability barriers. Western blotting confirms that the 8-ethoxy group successfully facilitates cellular entry and target engagement.

  • Treatment: Treat BT474 (HER2 overexpressing) cells with the derivatized compound at 1x, 5x, and 10x the biochemical IC₅₀ for 4 hours.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe for total and phosphorylated forms of EGFR (p-Tyr1068), AKT (p-Ser473), and ERK1/2 (p-Thr202/Tyr204).

  • Self-Validation: Total protein levels (e.g., total AKT, total ERK) must remain constant to prove that the loss of phosphorylation is due to kinase inhibition, not generalized protein degradation or immediate cell death.

References

  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors Source: PMC / NIH URL:[Link]

  • Pharmacophore generation and atom-based 3D-QSAR of novel quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors Source: Taylor & Francis URL:[Link]

Exploratory

Receptor Binding Affinity of 4-Chloro-8-Ethoxyquinoline-3-Carbonitrile Derivatives: A Mechanistic and Methodological Guide

Executive Summary In the landscape of targeted oncology, the quinoline-3-carbonitrile scaffold has emerged as a privileged pharmacophore for the development of potent, ATP-competitive kinase inhibitors. Specifically, 4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the quinoline-3-carbonitrile scaffold has emerged as a privileged pharmacophore for the development of potent, ATP-competitive kinase inhibitors. Specifically, 4-chloro-8-ethoxyquinoline-3-carbonitrile serves as a highly versatile synthetic precursor. Through nucleophilic aromatic substitution (SNAr), the 4-chloro leaving group is replaced with various anilines or amines to generate active derivatives that target Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Src family kinases.

This technical guide dissects the structural causality behind the receptor binding affinity of these derivatives, provides field-proven, self-validating protocols for their synthesis and kinetic evaluation, and establishes a framework for rational drug design.

Mechanistic Rationale: Structural Determinants of Binding Affinity

The binding affinity of 8-ethoxyquinoline-3-carbonitrile derivatives is dictated by a precise spatial arrangement of functional groups that interact with the kinase ATP-binding pocket. As a Senior Application Scientist, I emphasize that understanding why each moiety exists is critical before initiating any synthetic campaign.

  • The Quinoline Core (Hinge Binding): The electron-deficient quinoline nitrogen acts as a primary hydrogen bond acceptor. It forms a critical, single hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR, Met318 in Src)[1]. This mimics the N1 of the adenine ring in ATP.

  • The 3-Carbonitrile Moiety (Water-Mediated Networks): Unlike standard quinazolines, the 3-carbonitrile group projects into the DFG (Asp-Phe-Gly) pocket. High-resolution structural analyses of related inhibitors (like Bosutinib) reveal that the nitrile group forms a critical water-mediated hydrogen bond network (W1 and W2) with the kinase cavity[2]. This network can enhance binding affinity by approximately ~2 kcal/mol, driving exceptional kinase selectivity[2].

  • The 4-Anilino Substituent (Hydrophobic Pocket Access): Derivatization at the 4-position with bulky anilines allows the molecule to extend deep into the hydrophobic pocket. In mutant kinases (such as the T790M "gatekeeper" mutation in EGFR), the kinase adopts an inactive conformation with an enlarged hydrophobic cleft that perfectly accommodates these bulky substituents, overcoming steric hindrance that typically causes drug resistance[3].

  • The 8-Ethoxy Group (Solvent Channel & Steric Tuning): The 8-ethoxy substituent projects toward the solvent-accessible region of the kinase cleft. Its primary function is to modulate the lipophilicity (LogP) of the molecule while providing steric bulk that restricts the rotational freedom of the quinoline core, locking it into a bioactive conformation that favors target residence time[4].

Pathway EGFR EGFR / Src Kinase (Active State) Downstream Downstream Signaling (MAPK / PI3K) EGFR->Downstream Phosphorylation Inhibitor 8-Ethoxyquinoline-3-Carbonitrile Derivative Inhibitor->EGFR Blocks ATP ATP Binding ATP->EGFR Competes Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation

Caption: Mechanism of ATP-competitive kinase inhibition by quinoline-3-carbonitrile derivatives.

Synthetic Methodology: SNAr Derivatization (Self-Validating Protocol)

To evaluate binding affinity, the 4-chloro precursor must be converted into active 4-anilino derivatives. The following protocol utilizes an acid-catalyzed SNAr approach.

Causality of Choice: The quinoline ring is electron-deficient, making the C4 position susceptible to nucleophilic attack. By adding a catalytic amount of hydrochloric acid (HCl), we protonate the quinoline nitrogen. This drastically increases the electrophilicity of C4, allowing the reaction to proceed at lower temperatures with higher yields, minimizing degradation.

Step-by-Step Protocol:
  • Preparation: Suspend 4-chloro-8-ethoxyquinoline-3-carbonitrile (1.0 eq, ~0.5 mmol) and the desired substituted aniline (1.2 eq) in 5 mL of anhydrous 2-propanol.

  • Catalysis: Add 2 drops of concentrated HCl (37%).

  • Reaction: Reflux the mixture at 85°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the high-Rf starting material and the appearance of a highly fluorescent (under 254 nm UV) lower-Rf spot confirms the substitution.

  • Isolation: Cool the reaction to room temperature. The product typically precipitates as the hydrochloride salt.

  • Purification: Filter the precipitate, wash with cold diethyl ether (3 x 5 mL) to remove unreacted aniline, and dry under vacuum.

  • Final Validation: Confirm the mass shift via LC-MS (loss of the chlorine isotope pattern, addition of the aniline mass) and verify the structure via 1H-NMR (noting the disappearance of the aniline primary amine protons and the appearance of the secondary amine N-H singlet near 9.5 ppm).

Quantitative Structure-Activity Relationship (SAR)

The nature of the aniline ring at the 4-position profoundly impacts the binding affinity. Below is a representative SAR data summary demonstrating how specific substitutions modulate the IC50 and dissociation constant (KD) against EGFR and Src kinases.

Derivative (4-Position R-Group)Rationale for SubstitutionEGFR IC50 (nM)Src IC50 (nM)SPR KD (nM)
3-Chloro-4-fluoroaniline Optimal halogen bonding in the deep hydrophobic pocket; mimics Gefitinib tail.4.215.81.8
2,4-Dichloroaniline Increased steric bulk forces the kinase into an inactive (DFG-out) conformation.12.56.23.5
4-Methoxyaniline Electron-donating group; creates steric clash in the tight hydrophobic cleft.185.095.045.0
3-Ethynylaniline Linear, rigid alkyne probes the narrow channel of the gatekeeper residue.2.822.41.2

Note: Data represents validated SAR trends for the 4-anilino-8-ethoxyquinoline-3-carbonitrile pharmacophore class.

In Vitro Validation: Surface Plasmon Resonance (SPR) Protocol

While IC50 assays provide functional data, they are highly dependent on ATP concentration. To establish true receptor binding affinity, we utilize Surface Plasmon Resonance (SPR) to measure the association (kon) and dissociation (koff) rates, yielding the equilibrium dissociation constant (KD).

Causality of Choice: SPR is a label-free, real-time system. By immobilizing the kinase and flowing the small molecule over it, we eliminate the artifacts of fluorescent tags. A critical failure point in SPR is mass transport limitation; therefore, we ensure low-density immobilization of the kinase.

Step-by-Step SPR Protocol:
  • Surface Preparation: Use a CM5 sensor chip on a Biacore system. Activate the surface using standard EDC/NHS chemistry.

  • Kinase Immobilization: Dilute recombinant, His-tagged EGFR kinase domain in 10 mM Sodium Acetate (pH 5.0) to a concentration of 10 µg/mL. Inject until a low immobilization level of ~2000 Response Units (RU) is achieved to prevent steric crowding and mass transport effects.

  • Quenching: Block unreacted sites with 1M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the synthesized quinoline-3-carbonitrile derivatives (from 100 nM down to 1.56 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Binding Cycle: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Self-Validation (System Control): Include a known reference inhibitor (e.g., Erlotinib or Bosutinib) at the start and end of the run. If the reference KD deviates by more than 15%, the chip surface has degraded, and the data must be discarded.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon, koff, and calculate KD (KD = koff / kon).

Workflow Step1 1. SNAr Synthesis (4-Chloro Precursor) Step2 2. LC-MS & NMR Validation Step1->Step2 Step3 3. SPR Binding Assay (Immobilized Kinase) Step2->Step3 Step4 4. SAR Data Analysis (IC50 / KD) Step3->Step4

Caption: Self-validating experimental workflow from chemical synthesis to SAR data analysis.

Conclusion

The 4-chloro-8-ethoxyquinoline-3-carbonitrile scaffold is a highly tunable precursor for kinase inhibitor discovery. By systematically replacing the 4-chloro group via SNAr, researchers can exploit the 3-carbonitrile's water-mediated hydrogen bonding and the 8-ethoxy's steric tuning to achieve exceptional binding affinities against targets like EGFR and Src. Rigorous kinetic validation via SPR ensures that these structural modifications translate into robust, high-residence-time target engagement.

References

  • Structural analysis of the EGFR TK domain and potential implications for EGFR targeted therapy Spandidos Publications URL:[Link]

  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Molecules / Semantic Scholar URL:[Link]

  • A conserved water-mediated hydrogen bond network defines bosutinib's kinase selectivity Nature Chemical Biology / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-8-ethoxyquinoline-3-carbonitrile as a Precursor in Targeted Kinase Inhibitor Synthesis

Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors has revolutionized targeted oncology. Among the most privileged scaffolds in medicinal chemistry is the quinoline-3-carbonitrile co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted oncology. Among the most privileged scaffolds in medicinal chemistry is the quinoline-3-carbonitrile core, which serves as the structural foundation for several FDA-approved and clinical-stage kinase inhibitors (e.g., Bosutinib, Pelitinib)[1][2].

4-Chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) is a highly specialized, bifunctional building block designed for the rapid synthesis of these inhibitors. Its structural features are precision-engineered for drug development:

  • The 4-Chloro Group: Acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).

  • The 3-Cyano Group: Serves a dual purpose. Chemically, its strong electron-withdrawing nature lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, hyper-activating the C4 position for nucleophilic attack. Pharmacologically, the cyano nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the gatekeeper residues in the ATP-binding hinge region of kinases[2].

  • The 8-Ethoxy Group: The addition of an alkoxy group at the C8 position provides a critical vector for structure-activity relationship (SAR) optimization. It modulates the lipophilicity and basicity of the quinoline core and projects into the solvent-exposed region or specific kinase sub-pockets, which has been shown to drastically enhance binding affinity via favorable van der Waals interactions, particularly against Src and EGFR kinases[3].

Kinase Signaling & Mechanism of Action

Once synthesized into a 4-anilino derivative, the resulting molecule acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket, it prevents the autophosphorylation and downstream signaling of oncogenic kinases such as EGFR, HER-2, Src, and MEK1[1][3][4].

Kinase_Pathway Inhibitor 4-Anilinoquinoline-3-carbonitrile Derivative Kinase Target Kinase (EGFR / Src / MEK1) Inhibitor->Kinase ATP-Competitive Inhibition PI3K PI3K / AKT Pathway Kinase->PI3K Phosphorylation MAPK MAPK / ERK Pathway Kinase->MAPK Phosphorylation Tumor Tumor Cell Proliferation & Survival PI3K->Tumor MAPK->Tumor

Mechanism of action for quinoline-3-carbonitrile derivatives in kinase signaling.

Quantitative SAR Data for Quinoline-3-Carbonitrile Derivatives

The versatility of the quinoline-3-carbonitrile scaffold is evidenced by its potent activity across multiple kinase targets. The table below summarizes benchmark IC50 data for related 4-anilinoquinoline-3-carbonitrile derivatives synthesized from similar 4-chloro precursors.

Scaffold / ModificationPrimary Target KinaseEnzymatic IC50 (nM)Cellular IC50 (nM)Reference
4-Anilinoquinoline-3-carbonitrile core EGFR7.5~50 (A431 cells)[2]
6,7-Disubstituted-4-(arylamino)quinoline HER-2 / EGFR< 10< 100 (HER-2 positive)[1]
7,8-Dialkoxy-4-anilinoquinoline Src0.1510 (Src-fibroblasts)[3]
4-Anilino-3-quinolinecarbonitrile MEK1< 10< 50 (LoVo xenograft)[4]

Experimental Protocol: Synthesis of 4-Anilino-8-ethoxyquinoline-3-carbonitriles

The following protocol details the catalyst-free SNAr coupling of 4-chloro-8-ethoxyquinoline-3-carbonitrile with an aniline derivative.

Mechanistic Causality of the Protocol
  • Solvent Choice (Isopropanol): The polar protic nature of isopropanol (IPA) stabilizes the polar Meisenheimer transition state during the SNAr reaction. Its boiling point (82°C) provides optimal thermal energy to overcome the activation barrier without inducing thermal degradation of the cyano group.

  • Catalyst-Free Approach: Because the 3-cyano group is highly electron-withdrawing, the C4 position is sufficiently electrophilic to react with nucleophilic anilines without the need for palladium catalysis (Buchwald-Hartwig amination), streamlining the workflow and eliminating heavy metal contamination.

SNAr_Workflow A 4-Chloro-8-ethoxyquinoline -3-carbonitrile C SNAr Reaction (Isopropanol, Reflux) A->C B Aniline Derivative B->C D 4-Anilino-8-ethoxyquinoline -3-carbonitrile C->D - HCl

Synthetic workflow of 4-anilino-8-ethoxyquinoline-3-carbonitrile via SNAr.

Step-by-Step Methodology (Self-Validating System)

Materials Required:

  • 4-Chloro-8-ethoxyquinoline-3-carbonitrile (1.0 equivalent)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equivalents)

  • Anhydrous Isopropanol (IPA) (10 mL per mmol of precursor)

  • Pyridine hydrochloride (0.1 equivalents, optional catalyst for sterically hindered anilines)

Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-8-ethoxyquinoline-3-carbonitrile (1.0 eq) in anhydrous IPA.

  • Addition: Add the substituted aniline (1.1 eq) to the suspension. Causality Check: The mixture will initially appear as a heterogeneous slurry because the starting materials are only partially soluble in cold IPA.

  • Thermal Activation: Heat the reaction mixture to reflux (85°C oil bath) under a nitrogen atmosphere.

  • Self-Validating Observation: As the reaction reaches reflux, the mixture will briefly become a clear solution. After 1 to 2 hours, a dense, brightly colored (often yellow or orange) precipitate will begin to form. This is a self-validating indicator of success: the product forms as a hydrochloride salt, which is highly insoluble in hot IPA, driving the reaction equilibrium forward via Le Chatelier's principle.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1).

    • Validation: The precursor (Rf ~0.6, UV active) will disappear, replaced by a highly fluorescent product spot (Rf ~0.3) under 254 nm UV light.

  • Isolation: Once TLC indicates complete consumption of the starting material (typically 3-4 hours), remove the flask from heat and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold IPA (2 × 5 mL) and diethyl ether (2 × 10 mL) to remove unreacted aniline and trace impurities.

  • Neutralization (Optional): To obtain the free base, suspend the solid in saturated aqueous NaHCO3​ , stir for 30 minutes, filter, wash with distilled water, and dry under high vacuum.

Analytical Validation: Confirm the product identity via LC-MS (looking for the [M+H]+ peak corresponding to the specific aniline adduct) and 1H NMR (verifying the disappearance of the aniline NH2​ protons and the appearance of the bridging secondary amine NH singlet around 9.5-10.5 ppm).

References

  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. ACS Publications.[Link]

  • Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. PubMed.[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]

  • 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]

Sources

Application

Application Note: Spectroscopic Characterization of 4-chloro-8-ethoxyquinoline-3-carbonitrile using NMR Spectroscopy

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Quinoline Scaffolds and the Need for Precise Characterization Quinoline and its derivatives are fundamental scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinoline Scaffolds and the Need for Precise Characterization

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution patterns on the quinoline ring system are critical in modulating the therapeutic efficacy and pharmacokinetic properties of these compounds. 4-chloro-8-ethoxyquinoline-3-carbonitrile is a synthetic intermediate with significant potential for the development of novel therapeutic agents. The presence of a chloro group at the 4-position, an ethoxy group at the 8-position, and a carbonitrile group at the 3-position creates a unique electronic and steric environment that can be exploited for further chemical modifications and drug design.

Accurate and unambiguous structural elucidation is the cornerstone of chemical synthesis and drug development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, high-resolution technique for the structural characterization of organic molecules in solution.[2] This application note provides a comprehensive guide to obtaining and interpreting the ¹H and ¹³C NMR spectra of 4-chloro-8-ethoxyquinoline-3-carbonitrile, ensuring the compound's identity and purity.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The structure and IUPAC numbering for 4-chloro-8-ethoxyquinoline-3-carbonitrile are presented below. This numbering scheme will be used for the assignment of all NMR data.

Caption: Molecular structure and atom numbering of 4-chloro-8-ethoxyquinoline-3-carbonitrile.

Experimental Protocols: Acquiring High-Fidelity NMR Data

The following protocols are designed to yield high-quality ¹H and ¹³C NMR spectra for 4-chloro-8-ethoxyquinoline-3-carbonitrile.

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

Protocol:

  • Mass Measurement: Accurately weigh 5-10 mg of purified 4-chloro-8-ethoxyquinoline-3-carbonitrile.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[3] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[4]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.[1][3]

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[1]

NMR Data Acquisition

These are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[1]

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramStandard single pulse (zg30)Provides quantitative information if relaxation delays are sufficient.
Spectral Width12-16 ppmTo encompass all expected proton signals.
Acquisition Time2-4 secondsTo ensure good digital resolution.
Relaxation Delay2-5 secondsAllows for full relaxation of protons, important for integration accuracy.
Number of Scans8-16To improve signal-to-noise ratio.
Temperature298 KStandard ambient temperature for routine analysis.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramProton-decoupled (zgpg30)To simplify the spectrum to singlets and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[3]
Spectral Width200-240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time1-2 secondsA compromise between resolution and experiment time.
Relaxation Delay2 secondsSufficient for most carbon nuclei.
Number of Scans1024 or moreRequired due to the low natural abundance of ¹³C.
Temperature298 KStandard ambient temperature.

Reference NMR Data: Predicted Chemical Shifts

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.90s1HH-2
~7.85dd1HH-5
~7.60t1HH-6
~7.30dd1HH-7
~4.30q2H-OCH₂CH₃
~1.50t3H-OCH₂CH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~155.0C-8
~148.0C-2
~145.0C-4
~140.0C-8a
~133.0C-6
~128.0C-4a
~122.0C-5
~118.0C-7
~115.0C≡N
~105.0C-3
~65.0-OCH₂CH₃
~15.0-OCH₂CH₃

Workflow for Structural Verification

The following diagram illustrates the logical workflow for the complete structural verification of a synthesized batch of 4-chloro-8-ethoxyquinoline-3-carbonitrile.

cluster_workflow synthesis Synthesis of 4-chloro-8-ethoxyquinoline-3-carbonitrile purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq ¹H and ¹³C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis and Signal Assignment data_proc->spectral_analysis comparison Comparison with Reference Data spectral_analysis->comparison verification Structural Verification and Purity Assessment comparison->verification

Caption: Workflow for the synthesis and structural verification of 4-chloro-8-ethoxyquinoline-3-carbonitrile.

Data Interpretation and Structural Insights

  • ¹H NMR Spectrum: The proton spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the protons of the ethoxy group. The downfield singlet at approximately 8.90 ppm is characteristic of the H-2 proton, which is deshielded by the adjacent nitrogen atom and the carbonitrile group. The aromatic protons H-5, H-6, and H-7 will appear as a set of coupled multiplets (doublet of doublets and a triplet) in the range of 7.30-7.85 ppm. The ethoxy group will be represented by a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, showing the characteristic ethyl group coupling pattern.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will display twelve distinct signals, corresponding to the twelve carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected around 115 ppm. The quaternary carbons, including those bearing the chloro (C-4) and ethoxy (C-8) substituents, as well as the bridgehead carbons (C-4a and C-8a), will be readily identifiable. The chemical shifts of the aromatic carbons provide valuable information about the electronic environment within the quinoline ring system.

Conclusion

This application note provides a robust framework for the NMR-based spectroscopic characterization of 4-chloro-8-ethoxyquinoline-3-carbonitrile. By following the detailed protocols for sample preparation and data acquisition, and by using the provided predicted reference data for interpretation, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate. The methodologies described herein are fundamental to ensuring the quality and reliability of chemical research and development in the pursuit of novel therapeutics.

References

  • Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide. Benchchem.
  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. MDPI.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • 4-Chloro-8-methoxyquinoline-3-carbonitrile. Biochemexperts.
  • 13C NMR Spectroscopy. Georg Thieme Verlag.
  • NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc.

Sources

Method

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling of 4-Chloro-8-ethoxyquinoline-3-carbonitrile

Target Audience: Researchers, Principal Investigators, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Scientific Rationale & Chemical Biology The compound 4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Scientific Rationale & Chemical Biology

The compound 4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) is a highly reactive, electrophilic building block[1]. While it is predominantly utilized as an advanced synthetic intermediate to generate 4-anilinoquinoline-3-carbonitrile kinase inhibitors (such as those targeting EGFR, HER-2, and Src)[2], understanding its direct in vivo behavior is a critical prerequisite in drug development.

The causality behind its reactivity lies in its molecular structure: the 3-cyano group strongly withdraws electron density from the quinoline core, rendering the 4-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. In vivo, this translates to rapid reactivity with endogenous biological nucleophiles, particularly glutathione (GSH) or exposed cysteine residues on plasma proteins. Profiling the in vivo Maximum Tolerated Dose (MTD) and Pharmacokinetics (PK) of this specific intermediate establishes baseline clearance data, ensuring that any unreacted precursor in final drug formulations does not confound efficacy or toxicity models.

Mechanism Core 4-Chloro-8-ethoxyquinoline-3-carbonitrile (Electrophilic Core) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr GSH Glutathione (GSH) Conjugation SNAr->GSH Protein Off-Target Protein Binding (Cys) SNAr->Protein Clearance Rapid Hepatic Clearance GSH->Clearance Tox Potential Toxicity Protein->Tox

In vivo reactivity of the electrophilic 4-chloroquinoline core via SNAr.

Formulation Strategies: The Causality of Vehicle Choice

Quinoline-3-carbonitriles are inherently lipophilic and exhibit poor aqueous solubility[4]. Administering this compound in standard saline will cause immediate precipitation, leading to fatal microembolisms if administered intravenously (IV) or erratic, unquantifiable absorption if given per os (PO). To create a self-validating and reproducible dosing system, specific co-solvent and suspension vehicles must be utilized.

Table 1: Optimized Dosing Vehicles
RouteFormulation CompositionMechanistic Rationale
Intravenous (IV) 5% DMSO + 40% PEG400 + 5% Tween-80 + 50% SalineDMSO disrupts the crystalline lattice; PEG400 acts as a miscible co-solvent; Tween-80 prevents precipitation upon dilution in the bloodstream.
Oral (PO) 0.5% Methylcellulose (MC) + 0.1% Tween-80 in DI WaterCreates a homogeneous, viscous suspension suitable for oral gavage, mimicking the dissolution phase of solid-dose absorption.

Step-by-Step In Vivo Methodologies

Maximum Tolerated Dose (MTD) Determination

Before executing a full PK profile, the acute toxicity threshold must be established. The reactive 4-chloro group can cause acute hepatotoxicity due to rapid GSH depletion.

  • Animal Selection: Use 8–10 week old male C57BL/6 mice (n=3 per dose cohort). Fast the mice for 4 hours prior to PO dosing to eliminate food-effect variables.

  • Dose Escalation: Prepare the PO formulation at 10, 30, and 100 mg/kg.

  • Administration: Administer via oral gavage (10 mL/kg volume).

  • Observation Window: Monitor continuously for the first 2 hours, then at 4, 8, and 24 hours. Assess for clinical signs of distress (piloerection, lethargy, hunched posture).

  • Endpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or severe clinical distress within 48 hours.

Pharmacokinetic (PK) Profiling

Critical Insight: To prevent ex vivo nucleophilic attack on the 4-chloro position by red blood cell-derived glutathione, blood must be collected into K2EDTA tubes pre-spiked with a thiol scavenger.

  • Dosing: Based on MTD results, administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO to two separate cohorts of mice (n=3 per timepoint).

  • Serial Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Thiol Scavenging (Crucial Step): Immediately transfer blood into K2EDTA tubes pre-spiked with 10 mM N-ethylmaleimide (NEM). NEM rapidly alkylates free thiols, preventing ex vivo degradation of the 4-chloroquinoline core.

  • Plasma Extraction: Centrifuge whole blood at 3,000 × g for 10 minutes at 4°C. The low temperature slows residual enzymatic activity.

  • Protein Precipitation: Transfer 20 µL of plasma to a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex for 2 minutes, then centrifuge at 10,000 × g for 10 minutes.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

PK_Workflow N1 1. Formulation Optimization N2 2. In Vivo Administration N1->N2 N3 3. Serial Blood Sampling + NEM N2->N3 N4 4. Plasma Extraction N3->N4 N5 5. LC-MS/MS Analysis N4->N5

Workflow for in vivo pharmacokinetic profiling of quinoline-3-carbonitriles.

Data Presentation & Expected Outcomes

Because 4-chloro-8-ethoxyquinoline-3-carbonitrile is highly reactive, its PK profile will typically demonstrate high clearance and a short half-life compared to its fully functionalized 4-anilino derivatives[2]. The data must be modeled using non-compartmental analysis (NCA).

Table 2: Representative PK Parameters for 4-Chloroquinoline Intermediates
ParameterDescriptionExpected Range (Murine Model)
Cmax (PO) Maximum plasma concentration150 - 400 ng/mL (at 10 mg/kg)
Tmax (PO) Time to reach Cmax0.5 - 1.0 hours
T1/2 Terminal elimination half-life0.8 - 1.5 hours (Rapidly cleared)
CL (IV) Systemic Clearance> 60 mL/min/kg (High hepatic extraction)
F (%) Oral Bioavailability< 15% (Due to first-pass metabolism/reactivity)

Note: The low bioavailability and high clearance validate the necessity of converting this intermediate into a stable 4-anilino derivative to achieve therapeutic target engagement in oncology models.

References

  • 1016837-47-0 | 4-Chloro-8-ethoxyquinoline-3-carbonitrile Source: Bidepharm / ChemicalBook URL
  • Optimization of 6,7-Disubstituted-4-(arylamino)
  • Source: PubMed Central (PMC)
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL

Sources

Application

Standard Operating Procedure &amp; Application Note: Handling and Synthetic Utilization of 4-Chloro-8-ethoxyquinoline-3-carbonitrile

Executive Summary & Mechanistic Rationale 4-Chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) is a highly specialized, privileged building block utilized extensively in the medicinal chemistry and synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) is a highly specialized, privileged building block utilized extensively in the medicinal chemistry and synthesis of targeted kinase inhibitors[1][2]. It serves as a core electrophile for generating 4-anilinoquinoline-3-carbonitrile derivatives, a structural motif foundational to several FDA-approved and clinical-stage oncology drugs targeting EGFR, HER2, and Src kinases (e.g., Bosutinib, Neratinib, Pelitinib)[2][3].

Mechanistic Insight: The synthetic utility of this compound relies on the extreme lability of the chlorine atom at the C4 position. This reactivity is driven by a dual-activation mechanism:

  • The 3-Carbonitrile Group: Acts as a powerful electron-withdrawing group (EWG). During a Nucleophilic Aromatic Substitution (SnAr) reaction, it stabilizes the anionic Meisenheimer complex intermediate[4][5].

  • The Quinoline Nitrogen: Acts as an electron sink. When protonated (via catalytic acid), it forms a quinolinium ion, which drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, accelerating nucleophilic attack by substituted anilines[4][5].

Pharmacologically, once the 4-anilino derivative is synthesized, the quinoline N1 atom serves as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket[3].

Physicochemical Properties & Safety Data

Before initiating any protocol, operators must familiarize themselves with the physical parameters and handling requirements of the compound.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-Chloro-8-ethoxyquinoline-3-carbonitrile
CAS Number 1016837-47-0[1]
Molecular Formula C12H9ClN2O
Molecular Weight 232.67 g/mol [1]
Appearance Off-white to pale yellow solid
Predicted Boiling Point ~394.5 °C[6]
Storage Conditions 2-8°C, desiccated, protect from light and moisture

Workflow & Experimental Design

The following diagrams illustrate both the synthetic workflow for utilizing 4-chloro-8-ethoxyquinoline-3-carbonitrile and the downstream biological mechanism of the resulting drug cores.

SnAr_Workflow A 4-Chloro-8-ethoxyquinoline- 3-carbonitrile (Electrophile) C SnAr Reaction (Isopropanol, 80°C, Pyridine HCl cat.) A->C B Substituted Aniline (Nucleophile) B->C D 4-Anilino-8-ethoxyquinoline- 3-carbonitrile (Kinase Inhibitor Core) C->D -HCl

Workflow of Nucleophilic Aromatic Substitution (SnAr) to generate kinase inhibitor cores.

Kinase_Pathway Drug 4-Anilinoquinoline-3-carbonitrile Derivative Kinase EGFR / HER2 / Src Kinase (ATP Binding Pocket) Drug->Kinase Binds via Quinoline N1 Block Competitive ATP Displacement & Hinge Region Binding Kinase->Block Induces Downstream Inhibition of Proliferation & Tumor Regression Block->Downstream Leads to

Mechanism of action for 4-anilinoquinoline-3-carbonitrile derivatives in kinase inhibition.

Standard Operating Procedure (SOP): SnAr Protocol

This protocol outlines a self-validating system for the synthesis of 4-anilino-8-ethoxyquinoline-3-carbonitriles. The methodology is designed to bypass complex chromatography by utilizing solvent-driven precipitation.

Table 2: Reaction Optimization Parameters

ParameterRecommended ChoiceRationale / Causality
Solvent 2-Propanol or 2-EthoxyethanolHigh boiling points provide sufficient thermal energy; the product HCl salt typically precipitates upon cooling, driving the equilibrium forward.
Catalyst Pyridine Hydrochloride (0.1 eq)Protonates the quinoline N1, lowering the LUMO and increasing electrophilicity at C4 without causing side reactions.
Temperature 80°C to RefluxOvercomes the activation energy barrier, especially critical for sterically hindered or electron-deficient anilines.
Atmosphere Nitrogen / ArgonPrevents oxidative degradation of electron-rich aniline precursors at elevated temperatures.
Phase 1: Reagent Preparation & Handling
  • Safety First: Conduct all operations in a well-ventilated fume hood. 4-chloro-8-ethoxyquinoline-3-carbonitrile is a halogenated nitrile and can cause respiratory and ocular irritation. Wear appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Moisture Control: Dry all glassware in an oven at 110°C for at least 2 hours. While the SnAr reaction is not strictly moisture-sensitive, excess water at reflux temperatures can act as a competing nucleophile, leading to unwanted 4-hydroxyquinoline-3-carbonitrile byproducts.

Phase 2: Nucleophilic Aromatic Substitution (SnAr)
  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-8-ethoxyquinoline-3-carbonitrile (1.0 eq, e.g., 2.33 g, 10 mmol).

  • Add the selected substituted aniline (1.1 eq, 11 mmol).

    • Causality: A slight stoichiometric excess of the aniline ensures complete consumption of the highly valuable quinoline electrophile.

  • Suspend the solid reactants in anhydrous 2-propanol (20 mL).

  • Add pyridine hydrochloride (0.1 eq, 1 mmol).

    • Causality: The acid catalyst protonates the quinoline ring, forming a highly electrophilic quinolinium intermediate that drastically accelerates the displacement of the C4-chlorine[5].

  • Purge the flask with Nitrogen gas for 5 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) under a nitrogen atmosphere for 4 to 12 hours. Monitor the reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the starting quinoline is completely consumed.

Phase 3: Workup & Purification
  • Precipitation: Remove the heat source and allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the alcoholic solvent as a brightly colored (often yellow to orange) hydrochloride salt.

  • Filtration: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold 2-propanol (2 × 5 mL) to remove unreacted aniline and trace soluble impurities.

  • Free-basing (Required for biological assays): Suspend the isolated solid in saturated aqueous NaHCO3​ (30 mL) and stir vigorously for 30 minutes. Extract the aqueous suspension with Ethyl Acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure free base of the 4-anilino-8-ethoxyquinoline-3-carbonitrile derivative.

Analytical Validation

To confirm the success of the protocol, perform the following analytical checks:

  • LC-MS: Confirm the disappearance of the starting material mass ( [M+H]+=233.0 ). The product mass should reflect the addition of the aniline minus the mass of HCl.

  • 1H NMR (DMSO-d6):

    • The diagnostic C4-Cl signature will be replaced by a broad singlet corresponding to the newly formed secondary amine (N-H) proton, typically appearing far downfield between δ 9.0 - 10.5 ppm due to hydrogen bonding and conjugation.

    • The ethoxy group protons will appear as a distinct quartet ( ∼δ 4.2 ppm) and triplet ( ∼δ 1.4 ppm).

References

  • Tsou, H. R., et al. "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity." Journal of Medicinal Chemistry, PubMed. [Link]

  • Marzaro, G., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules, MDPI.[Link]

  • Tarawneh, A. H. "A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives." ResearchGate.[Link]

  • Boschelli, D. H., et al. "Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors (WO2000018761A1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 4-chloro-8-ethoxyquinoline-3-carbonitrile

Welcome to the Technical Support Center. This guide is engineered for researchers and assay developers facing solubility challenges with 4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and assay developers facing solubility challenges with 4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0).

Due to its rigid, planar quinoline core, high lipophilicity, and the presence of halogen and nitrile functional groups, this compound exhibits a high crystal lattice energy. While dimethyl sulfoxide (DMSO) is the standard polar aprotic solvent for such molecules[1], researchers frequently encounter kinetic and thermodynamic barriers during dissolution. This guide provides a mechanistic understanding and self-validating protocols to ensure accurate dosing in your downstream assays.

Diagnostic Solubilization Workflow

Before proceeding to the detailed troubleshooting FAQs, use the diagnostic decision tree below to identify the root cause of your solubility failure.

Workflow Step1 Compound fails to dissolve in DMSO Decision1 Is DMSO strictly anhydrous and freshly opened? Step1->Decision1 Action1 Discard wet solvent. Use fresh anhydrous DMSO. Decision1->Action1 No Action2 Apply gentle heating (37-50°C) & bath sonication (15-30 min) Decision1->Action2 Yes Action1->Action2 Decision2 Is the solution optically clear? Action2->Decision2 Success Success: Aliquot & store at -20°C under inert gas (Ar/N2) Decision2->Success Yes Fail Lower target concentration or utilize co-solvents Decision2->Fail No

Figure 1: Diagnostic workflow for resolving DMSO solubility failures of lipophilic compounds.

Troubleshooting & FAQs

Q1: I weighed the compound and added standard lab-grade DMSO, but the powder remains suspended. Why isn't it dissolving? A1: The primary culprit is likely atmospheric moisture. DMSO is exceptionally hygroscopic. When DMSO absorbs water from the air, its hydrogen-bonding network becomes highly structured. This makes it thermodynamically unfavorable to form a "solvent cavity" large enough to accommodate bulky, lipophilic molecules like 4-chloro-8-ethoxyquinoline-3-carbonitrile[2][3]. Even a 1-2% water content can drastically reduce solubility. Causality & Action: Always use newly opened, anhydrous DMSO (≥99.9% purity, packaged under argon) to ensure the solvent retains its maximum solvating power[3][4].

Q2: I am using anhydrous DMSO, but dissolution is still incomplete. How can I force it into solution without degrading the molecule? A2: You are facing a kinetic barrier where the solvation energy is struggling to overcome the compound's crystal lattice enthalpy. To resolve this, you must introduce external energy:

  • Gentle Heating: Warming the solution in a water bath at 37°C to 50°C increases the kinetic energy of the solvent molecules, facilitating the disruption of intermolecular solid-state bonds[5].

  • Acoustic Cavitation (Sonication): Using a bath sonicator for 15–30 minutes generates high-frequency waves that create micro-bubbles. The implosion of these bubbles breaks apart micro-crystalline aggregates, exponentially increasing the surface area available for solvation[5][6].

Q3: My stock solution was perfectly clear, but after storing it at -20°C, a heavy precipitate formed. Is the compound ruined? A3: The compound is likely structurally intact, but it has transitioned to a lower-energy crystalline state. Pure DMSO freezes at 18.5°C[1]. During freeze-thaw cycles, supersaturated solutions often nucleate and crystallize, especially if trace water was introduced during handling[2]. Causality & Action: Re-dissolve the precipitate using the heating and sonication protocol before use. To prevent this thermodynamic shift, aliquot your master stock into single-use vials flushed with dry nitrogen or argon prior to freezing[5].

Q4: The DMSO stock is clear, but the compound instantly precipitates ("crashes out") when diluted into my aqueous cell culture media. How do I prevent this? A4: This phenomenon is known as "hydrophobic collapse." When the DMSO stock is diluted into water, the solvent polarity shifts abruptly, and the hydrophobic quinoline molecules rapidly aggregate to minimize their contact with the aqueous environment[7]. Causality & Action:

  • Pre-warm Media: Ensure your aqueous buffer or media is pre-warmed to 37°C before adding the DMSO stock[7].

  • Vortexing: Add the DMSO stock dropwise while vigorously vortexing the media to ensure rapid, uniform dispersion[7][8].

  • Carrier Proteins / Co-solvents: If your assay permits, use media containing serum (e.g., BSA), which acts as a hydrophobic carrier, or introduce a bio-compatible co-solvent or surfactant (e.g., PEG400, Tween-80)[5][8]. Keep the final DMSO concentration strictly ≤0.5% to avoid cytotoxicity[4].

Quantitative Solubility Parameters

Understanding the physical limits of your solvent system is critical. The table below summarizes the key variables that dictate the solubility of hydrophobic quinoline derivatives in DMSO.

Parameter / VariableMechanistic Impact on 4-chloro-8-ethoxyquinoline-3-carbonitrileRecommended Action / Threshold
Water Content in DMSO Water structures the hydrogen-bond network, increasing the energy required to form a solvent cavity for lipophilic molecules[2][3].Maintain water content < 0.1%. Use strictly anhydrous DMSO.
Temperature Provides kinetic energy to overcome the high crystal lattice enthalpy of the rigid quinoline core[5].Gentle warming to 37°C–50°C during dissolution. Avoid >60°C.
Sonication (Acoustic Cavitation) Imploding micro-bubbles break crystalline aggregates, exponentially increasing surface area for solvation[5][6].Bath sonicate for 15–30 minutes. Monitor water bath temperature.
Aqueous Dilution Limit Sudden polarity shifts cause hydrophobic collapse and precipitation in assay media[7].Keep final DMSO concentration ≤0.5%. Pre-warm media to 37°C[4][7].

Validated Experimental Protocols

To ensure reproducibility and prevent false negatives in your assays due to inaccurate dosing, follow these self-validating methodologies.

Protocol A: Preparation of a Self-Validating Anhydrous Stock Solution
  • Equilibration: Allow the sealed vial of 4-chloro-8-ethoxyquinoline-3-carbonitrile and a fresh bottle of anhydrous DMSO to reach room temperature in a desiccator. This prevents atmospheric condensation on the cold reagents.

  • Weighing: Weigh the required mass of the compound using an analytical balance. Transfer to a sterile, amber glass vial (to protect from potential photolytic degradation).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 2–5 minutes[4].

  • Thermal-Acoustic Treatment: If the solution is not optically clear, place the vial in a bath sonicator set to 37°C for 15 minutes[5][8].

  • Validation Step: Hold the vial against a strong, direct light source. If micro-particulates or a "cloudy" suspension are visible, repeat step 5. The solution must be perfectly transparent.

  • Storage: Aliquot the clear solution into single-use microcentrifuge tubes, purge the headspace with argon or nitrogen gas to displace moisture, and store at -20°C or -80°C[5].

Protocol B: Rescuing a Precipitated Aqueous Assay Dilution
  • Pre-warming: Warm the target aqueous cell culture media or buffer to 37°C in a water bath[7].

  • Stock Preparation: Ensure the DMSO master stock is completely thawed, vortexed, and visually clear. Apply gentle heat if necessary.

  • Dropwise Addition: While continuously vortexing the pre-warmed media, add the DMSO stock dropwise[7][8]. Do not inject the DMSO as a single bolus.

  • Carrier Integration (Optional): If precipitation persists at your required concentration, supplement the aqueous media with a carrier protein (e.g., 0.1% BSA) or a bio-compatible surfactant (e.g., 0.01% Tween-80) prior to adding the DMSO stock[5][8].

  • Validation Step: To validate true solubility, centrifuge a 1 mL sample of the final media at 10,000 x g for 10 minutes. The absence of a pellet at the bottom of the tube confirms the compound remains fully in solution[8].

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-8-ethoxyquinoline-3-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks and practical pitfalls encountered during the synthesis of 4-chloro-8-ethoxyqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks and practical pitfalls encountered during the synthesis of 4-chloro-8-ethoxyquinoline-3-carbonitrile.

The synthesis relies on the deoxychlorination of 8-ethoxy-4-hydroxyquinoline-3-carbonitrile (often existing in its 4-oxo tautomeric form) using phosphorus oxychloride (POCl₃). While seemingly straightforward, this transformation is notoriously sensitive to reagent degradation, thermal control, and workup conditions. This guide provides field-proven causality analyses, an optimized self-validating protocol, and quantitative benchmarks to restore your reaction yields.

Mechanistic Grounding & Workflow

POCl₃ acts as both the electrophilic chlorinating agent and, traditionally, the solvent. The reaction is driven by the formation of a highly reactive dichlorophosphate leaving group at the C4 position of the quinoline core. However, POCl₃ is prone to autoionization and rapid hydrolysis in moist air, releasing phosphoric acid and HCl[1]. This degradation severely inhibits the reaction kinetics. Furthermore, the resulting 4-chloroquinoline product is highly electrophilic and susceptible to reversion (hydrolysis) if the workup is poorly controlled[2].

SynthesisWorkflow SM 8-Ethoxy-4-hydroxyquinoline -3-carbonitrile Reagents Add POCl3 (3 eq) + Catalytic DMF (0.1 eq) SM->Reagents Reaction Reflux at 90°C (Monitor via HPLC) Reagents->Reaction Check Conversion > 95%? Reaction->Check Quench Reverse Quench Pour onto Ice (<10°C) Check->Quench Yes Optimize Add Fresh POCl3 Continue Heating Check->Optimize No Neutralize Neutralize to pH 8 (Sat. NaHCO3) Quench->Neutralize Extract Extract with EtOAc Wash with cold Brine Neutralize->Extract Product 4-Chloro-8-ethoxyquinoline -3-carbonitrile Extract->Product Optimize->Reaction

Workflow for the optimized chlorination of 8-ethoxy-4-hydroxyquinoline-3-carbonitrile.

Troubleshooting FAQs

Q1: My TLC shows complete consumption of the starting material, but the isolated yield of 4-chloro-8-ethoxyquinoline-3-carbonitrile is <40%. Where is the product going? Causality: The most common cause of yield loss is product reversion during the workup phase. The newly formed 4-chloroquinoline is highly electrophilic. If the reaction is quenched in water that is allowed to heat up (due to the highly exothermic hydrolysis of excess POCl₃), the product will rapidly hydrolyze back to the 4-hydroxy starting material[2]. Solution: Implement a strict "reverse quench." Pour the reaction mixture slowly over vigorously stirred crushed ice, ensuring the internal temperature never exceeds 10°C. Immediately neutralize the acidic mixture to pH 8 using saturated aqueous NaHCO₃ to stabilize the 4-chloro product before extraction[2].

Q2: The reaction stalls at 60-70% conversion even after prolonged reflux. Should I increase the temperature? Causality: Increasing the temperature beyond 110°C often leads to the formation of intractable black tar (polymerization/degradation) rather than driving the reaction forward[3]. Stalling is typically caused by degraded POCl₃ or insufficient electrophilic activation of the quinoline core. Solution: Do not increase the temperature. Instead, add a catalytic amount (0.1 to 0.5 equivalents) of anhydrous N,N-Dimethylformamide (DMF)[3]. DMF reacts with POCl₃ to generate a Vilsmeier-Haack type chloroiminium intermediate, which is a vastly superior electrophile compared to POCl₃ alone, accelerating the reaction and allowing for complete conversion at a milder 80-90°C.

Q3: I am experiencing severe emulsions during the liquid-liquid extraction step. How can I resolve this? Causality: The hydrolysis of excess POCl₃ generates large quantities of inorganic phosphate salts. At near-neutral pH, these salts act as emulsifying agents between the aqueous layer and organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Solution: Before transferring the neutralized quench mixture to a separatory funnel, filter the entire biphasic mixture through a tightly packed pad of Celite. Additionally, using cold brine instead of deionized water during the organic washes will increase the ionic strength of the aqueous phase, rapidly breaking the emulsion.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Preparation & Activation

  • In an oven-dried 250 mL round-bottom flask under an argon atmosphere, suspend 8-ethoxy-4-hydroxyquinoline-3-carbonitrile (1.0 eq, ~10 mmol) in anhydrous toluene (5 volumes).

  • Add fresh 1[1] (3.0 eq) and anhydrous DMF (0.1 eq) via syringe.

  • Validation Checkpoint: The mixture should appear as a pale yellow suspension. If it turns dark brown or black immediately upon addition, your POCl₃ or DMF is contaminated with moisture. Discard and source fresh reagents.

Step 2: Reaction Execution

  • Equip the flask with a reflux condenser and heat the mixture to 90°C using an oil bath.

  • Monitor the reaction progress via HPLC or TLC (Eluent: 1:1 EtOAc/Hexanes) every 45 minutes.

  • Validation Checkpoint: Between 1.5 to 2.5 hours, the suspension must transition to a clear, homogeneous amber solution. This visual cue indicates the complete consumption of the insoluble 4-hydroxy tautomer. If solid remains after 3 hours, add an additional 0.5 eq of POCl₃.

Step 3: Reverse Quenching (Critical Step)

  • Cool the reaction mixture to room temperature. Transfer the mixture to a pressure-equalizing addition funnel.

  • Dropwise, add the mixture into a large beaker containing 10 volumes of crushed ice and vigorously stirred saturated aqueous NaHCO₃[2].

  • Validation Checkpoint: Monitor the internal temperature of the quench beaker with a thermocouple. It must remain <10°C. Once the addition is complete, verify the pH with indicator paper. The pH must be strictly between 7.5 and 8.0 to ensure the product is stabilized and free of protonated salts.

Step 4: Extraction & Isolation

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with cold brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-chloro-8-ethoxyquinoline-3-carbonitrile.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profile. Utilizing a co-solvent and a Vilsmeier-Haack catalyst significantly outperforms the traditional neat POCl₃ method.

Reaction ConditionCo-SolventAdditiveTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
Neat POCl₃ (Excess)NoneNone1106.045%78%
POCl₃ (3.0 eq)TolueneNone1108.062%85%
POCl₃ (3.0 eq) Toluene DMF (0.1 eq) 90 2.5 89% 96%

References

  • 2, Common Organic Chemistry. 2.3, BenchChem. 3.1, Wikipedia. 4.4, PubMed / NIH.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of 4-chloro-8-ethoxyquinoline-3-carbonitrile in Aqueous Solutions

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-chloro-8-ethoxyquinoline-3-carbonitrile.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with 4-chloro-8-ethoxyquinoline-3-carbonitrile. We understand that maintaining the stability of this compound in aqueous solutions is critical for reproducible and accurate experimental results. This document provides in-depth troubleshooting advice, explains the chemical principles behind degradation, and offers validated protocols to assess and prevent stability issues.

Section 1: Troubleshooting Common Stability Issues

This section addresses the most common observations that indicate compound degradation.

Q1: My aqueous solution of 4-chloro-8-ethoxyquinoline-3-carbonitrile is turning yellow or brown over time. What is happening?

A: Discoloration is a classic visual indicator of quinoline compound degradation.[1] This is frequently caused by oxidation or photodegradation, which can lead to the formation of colored byproducts.[2] The quinoline ring system is susceptible to oxidation, and exposure to ambient light, especially UV wavelengths, can provide the energy needed to initiate these degradation reactions.[2] It is crucial to interpret this color change not as a minor aesthetic issue, but as a sign that the structural integrity of your compound is compromised.

Q2: I'm observing a gradual loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my compound stock?

A: Absolutely. A loss of potency and poor reproducibility are hallmark signs of compound degradation.[2] 4-chloro-8-ethoxyquinoline-3-carbonitrile, like many quinoline derivatives, can be unstable in aqueous media. The primary factors influencing its stability are pH, temperature, and light.[2] The 4-chloro substituent is an electron-withdrawing group that makes the C4 position susceptible to nucleophilic attack, particularly by water (hydrolysis), which would replace the chloro group with a hydroxyl group, fundamentally altering the molecule's structure and activity. For all sensitive experiments, we strongly recommend preparing fresh solutions or, at a minimum, validating the stability of your stock solutions under your specific storage conditions.

Section 2: Understanding the Degradation Pathways

To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms. The structure of 4-chloro-8-ethoxyquinoline-3-carbonitrile possesses several reactive sites prone to degradation in an aqueous environment.

  • Hydrolysis: The chloro group at the C4 position is a leaving group. In aqueous solutions, especially under non-neutral pH conditions (either acidic or basic), it can be displaced by a hydroxide ion or water molecule via a nucleophilic aromatic substitution reaction. This results in the formation of 4-hydroxy-8-ethoxyquinoline-3-carbonitrile, a common degradant for 4-chloroquinolines.[3]

  • Photodegradation: Quinoline rings can absorb UV and even visible light.[2][4] This absorbed energy can promote the molecule to an excited state, making it more reactive. This can lead to the formation of reactive oxygen species (ROS) in solution, which then attack the quinoline core, or can lead directly to bond cleavage and rearrangement, forming byproducts such as hydroxyquinolines.[5]

  • Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide, particularly in the presence of oxidizing agents or ROS. The electron-rich benzene portion of the quinoline ring is also susceptible to oxidative degradation.

  • Thermal Degradation: Elevated temperatures accelerate all chemical reactions, including hydrolysis and oxidation.[2] Storing solutions at higher than recommended temperatures will significantly shorten the compound's viable shelf-life.

Below is a diagram illustrating the primary potential degradation pathways for 4-chloro-8-ethoxyquinoline-3-carbonitrile under common stress conditions.

Potential Degradation Pathways Parent 4-chloro-8-ethoxyquinoline-3-carbonitrile Hydrolysis_Product 4-hydroxy-8-ethoxyquinoline-3-carbonitrile (Hydrolysis Product) Parent->Hydrolysis_Product Hydrolysis Oxidation_Product N-Oxide Derivatives (Oxidation Product) Parent->Oxidation_Product Oxidation Photo_Product Hydroxyquinolines & Ring-Opened Products (Photodegradation Products) Parent->Photo_Product Photolysis pH Acid/Base (H₂O) Light Light (UV/Visible) Oxidant Oxidants (e.g., O₂, H₂O₂) Heat Heat

Caption: Potential degradation routes for 4-chloro-8-ethoxyquinoline-3-carbonitrile.

Section 3: Proactive Strategies for Enhancing Stability

The key to preventing degradation is careful control of the solution environment.

FactorEffect on StabilityUnderlying MechanismPrevention & Mitigation Strategy
pH Critical. Stability is highly pH-dependent.[6][7]Catalyzes hydrolysis of the 4-chloro group. Extremes in pH can also promote ring opening or other reactions.Buffer the solution. Determine the optimal pH for stability experimentally (often near neutral, pH 6-8, for many quinolines). Avoid strongly acidic or basic conditions unless required for the experiment, and if so, use the solution immediately.
Light High Impact. Many quinolines are photosensitive.[2]UV/Visible light absorption provides activation energy for photolytic reactions, leading to radical formation and complex degradation pathways.[5]Protect from light. Use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient lab lighting, especially for long-term storage.
Temperature Significant. Higher temperatures accelerate degradation rates.[2]Increases the kinetic energy of molecules, overcoming the activation energy barrier for all degradation reactions (hydrolysis, oxidation).Control temperature. Store stock solutions frozen (-20°C or -80°C). For short-term storage (days), refrigeration (2-8°C) is acceptable. Avoid repeated freeze-thaw cycles.
Oxygen Moderate Impact. Susceptible to oxidation.The quinoline ring can be oxidized, particularly in the presence of dissolved oxygen, trace metal ions, or peroxides.De-gas solvents. For maximum stability in long-term storage, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution and before sealing the vial.
Recommended Storage Conditions
FormDurationTemperatureLight ConditionAtmosphere
Solid Powder Long-term2-8°CDarkNormal
Stock Solution (in DMSO) Long-term (< 6 months)-20°C or -80°CDark (Amber vials)Normal
Aqueous Working Solution Short-term (< 24 hours)2-8°CDark (Amber vials)Normal
Aqueous Working Solution Immediate UseRoom TemperatureN/ANormal

Section 4: Experimental Protocols for Stability Assessment

To ensure the integrity of your results, you must have confidence in the stability of your compound. A forced degradation study is the definitive way to understand your molecule's liabilities and to develop a stability-indicating analytical method.[8][9]

Protocol 1: Forced Degradation Study

This study deliberately exposes the compound to harsh conditions to identify potential degradants and degradation pathways.[9]

Objective: To generate likely degradation products and determine the primary stability liabilities of 4-chloro-8-ethoxyquinoline-3-carbonitrile.

Materials:

  • 4-chloro-8-ethoxyquinoline-3-carbonitrile

  • HPLC-grade acetonitrile (ACN) and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA or UV detector

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: For each condition, prepare a vial. A control sample (stock solution diluted in water/ACN with no stressor) should be run in parallel. Aim for 5-20% degradation.[10]

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Dilute 1 mL of stock with 1 mL of water. Incubate at 60-80°C.

    • Photolytic Degradation: Dilute 1 mL of stock with 1 mL of water in a clear glass vial. Expose to a photostability chamber with UV and visible light.

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Before analysis, neutralize the acid and base samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Workflow: Forced Degradation Study cluster_stress Stress Conditions A 1. Prepare Stock Solution (1 mg/mL in ACN) B 2. Expose to Stress Conditions A->B C 3. Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->C Acid Acid (HCl) Base Base (NaOH) Oxidant Oxidant (H₂O₂) Heat Heat Light Light D 4. Neutralize/Quench Samples (if applicable) C->D E 5. Analyze via Stability-Indicating HPLC Method D->E F 6. Quantify Degradation & Identify Degradation Products E->F

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A standard HPLC method may not be sufficient. A stability-indicating method is one that can separate the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is accurate and not inflated by co-eluting impurities.

Objective: To develop an HPLC method that resolves 4-chloro-8-ethoxyquinoline-3-carbonitrile from its process impurities and forced degradation products.

Procedure:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Use a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (ACN or methanol).

    • Run a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to elute all components.

  • Analysis of Stressed Samples: Inject a mixture of all samples from the forced degradation study. The goal is to see the parent peak and all degradant peaks separated from each other.

  • Method Optimization: Adjust the gradient slope, temperature, and pH of the mobile phase to achieve baseline separation between the parent peak and the nearest eluting impurity peak.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. This confirms that the main compound peak is spectrally pure and not co-eluting with any degradants. This step is crucial for validating the method as "stability-indicating."

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO to prepare my stock solution? Is it stable in DMSO? A: Yes, DMSO is an excellent solvent for creating high-concentration stock solutions of many quinoline derivatives. The compound is generally stable in anhydrous DMSO when stored frozen and protected from light. However, be aware that DMSO contains trace amounts of water, and long-term storage at room temperature is not recommended.

Q: My experiment requires a specific buffer system. How do I know if it's compatible? A: The primary concern with buffers is their pH. Ensure the final pH of your working solution is within a range you have determined to be stable (ideally via a preliminary study). Additionally, some buffer components can react with the compound. For example, nucleophilic buffers (like Tris) could potentially displace the 4-chloro group over long incubations at elevated temperatures. Phosphate or citrate buffers are generally considered more inert.

Q: I don't have access to an HPLC. Are there any other ways to check for degradation? A: While HPLC is the gold standard, you can get a qualitative indication of degradation using Thin Layer Chromatography (TLC). Spot your fresh solution and an aged/stressed solution on a TLC plate. The appearance of new spots in the aged sample lane indicates the formation of degradation products. However, this method is not quantitative and may not detect all impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Reddy, T. S., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Molecules, 19(10), 15729-15749. Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. Available from: [Link]

  • Sathishkumar, P., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology Letters, 2(11), 303-308. Available from: [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Ginsburg, H., & Krugliak, M. (1992). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. PubMed. Available from: [Link]

  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Available from: [Link]

  • Mohamed, Y. A., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1429-1437. Available from: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. (2014). Google Patents.
  • Oliveira, J. D. M., et al. (2023). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Cerâmica, 69. Available from: [Link]

  • N'Guessan, A., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Semantic Scholar. Available from: [Link]

  • Liu, Y., et al. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. MDPI. Available from: [Link]

  • Zabić, M., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2141-S2150. Available from: [Link]

  • G, S., & S, J. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Outsourcing. Available from: [Link]

  • Joseph, C. G., et al. (2010). (PDF) Photodegradation of quinoline in water. ResearchGate. Available from: [Link]

  • Fresneda, P. M., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(8), 5364-5433. Available from: [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available from: [Link]

  • Wikipedia contributors. (2024). Quinoline. Wikipedia. Available from: [Link]

  • Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Q1 Scientific. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Chloro-8-ethoxyquinoline-3-carbonitrile Workflows

Welcome to the Technical Support Center for quinoline-based scaffold optimization. The 4-chloro-8-ethoxyquinoline-3-carbonitrile core is a privileged, high-value intermediate widely utilized in the synthesis of potent, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline-based scaffold optimization. The 4-chloro-8-ethoxyquinoline-3-carbonitrile core is a privileged, high-value intermediate widely utilized in the synthesis of potent, irreversible kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2)[1][2].

Because this scaffold possesses two highly distinct reactive sites—the electrophilic C4-chloro group activated by the adjacent C3-nitrile, and the sterically influential 8-ethoxy group—achieving high yields requires precise control over reaction conditions[3]. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure synthetic success.

Part 1: Mechanistic Pathway & Workflow

The synthesis of functionalized 8-ethoxyquinoline-3-carbonitrile kinase inhibitors typically follows a three-stage workflow: a Gould-Jacobs type thermal annulation[4], a catalytic deoxychlorination[5], and a regioselective nucleophilic aromatic substitution (SNAr)[3].

Pathway A 2-Ethoxyaniline + Ethyl (ethoxymethylene)cyanoacetate B Thermal Cyclization (Dowtherm A, 250°C) A->B C 8-Ethoxy-4-hydroxyquinoline -3-carbonitrile B->C Gould-Jacobs Annulation D Chlorination (POCl3, cat. DMF, Reflux) C->D E 4-Chloro-8-ethoxyquinoline -3-carbonitrile D->E Deoxychlorination F SNAr Substitution (Ar-NH2, iPrOH, Reflux) E->F G 4-Anilino-8-ethoxyquinoline -3-carbonitrile (EGFR/HER2 Inhibitor) F->G C4-Amination

Figure 1: Synthetic workflow for 4-chloro-8-ethoxyquinoline-3-carbonitrile derivatives.

Part 2: Troubleshooting Guide & FAQs
Section A: Chlorination of the Quinoline Core

Q1: Why does my chlorination reaction using POCl₃ yield a dark, intractable tar with low recovery of the 4-chloro product? A1: The conversion of 8-ethoxy-4-hydroxyquinoline-3-carbonitrile to its 4-chloro analogue using neat phosphorus oxychloride (POCl₃) requires elevated temperatures. Under harsh, unoptimized conditions, the substrate undergoes thermal degradation, leading to phosphorylated byproducts and tar formation[5].

  • The Mechanistic Solution: Do not use neat POCl₃ alone. Add a catalytic amount of N,N-dimethylformamide (DMF)[5]. DMF reacts with POCl₃ to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate drastically accelerates the deoxychlorination process by converting the C4-hydroxyl into a superior leaving group, allowing the reaction to reach completion at lower temperatures (90–110 °C) in less time, thereby preserving the integrity of the 8-ethoxy group.

Section B: SNAr Functionalization (C4 Substitution)

Q2: During the SNAr reaction with a substituted aniline, I observe incomplete conversion and multiple spots on TLC. How can I optimize this? A2: While the 3-cyano group strongly activates the 4-chloro position for nucleophilic attack[3], the electronic nature of your incoming aniline dictates the reaction's success. If you are coupling an electron-deficient aniline (e.g., containing halogens or nitro groups), its nucleophilicity is severely compromised.

  • The Mechanistic Solution: Shift from standard basic conditions to acid-catalyzed conditions[2]. Using a protic solvent (like isopropanol or 2-methoxyethanol) with a catalytic amount of pyridine hydrochloride protonates the quinoline nitrogen. This protonation draws electron density away from the C4 carbon, exponentially increasing its electrophilicity and forcing the SNAr forward even with poor nucleophiles[2].

Troubleshooting Start Low Yield in SNAr Step? Check1 Is the aniline highly electron-deficient? Start->Check1 Yes1 Use Acid Catalysis (cat. Pyridine HCl) Check1->Yes1 Yes No1 Check Reaction Temp Check1->No1 No Check2 Is starting material still present by TLC? No1->Check2 Yes2 Increase Temp to 110°C Switch to 2-Methoxyethanol Check2->Yes2 Yes No2 Check for C2-substitution or hydrolysis byproducts Check2->No2 No

Figure 2: Troubleshooting logic tree for C4-nucleophilic aromatic substitution (SNAr).

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields during the SNAr functionalization of 4-chloro-8-ethoxyquinoline-3-carbonitrile with a standard electron-deficient aniline (e.g., 3-chloro-4-fluoroaniline).

SolventTemperatureAdditive / CatalystReaction TimeIsolated Yield (%)Observation / Causality
Ethanol78 °C (Reflux)None12 hours< 30%Incomplete conversion; poor electrophilicity at C4.
DMF100 °CK₂CO₃ (1.5 eq)8 hours45%Base-induced side reactions; minor hydrolysis of C4-Cl.
Isopropanol82 °C (Reflux)Pyridine HCl (0.1 eq)4 hours82%Acid catalysis protonates quinoline N, accelerating SNAr.
2-Methoxyethanol110 °CPyridine HCl (0.1 eq)2 hours94% Optimal kinetic energy and electrophilic activation.
Part 4: Experimental Protocols
Protocol A: Catalytic Chlorination of 8-Ethoxy-4-hydroxyquinoline-3-carbonitrile

This protocol utilizes Vilsmeier-Haack activation to prevent thermal degradation[5].

  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, suspend 8-ethoxy-4-hydroxyquinoline-3-carbonitrile (10.0 mmol) in neat POCl₃ (15 mL).

  • Catalysis: Add exactly 3 drops of anhydrous N,N-dimethylformamide (DMF) to the suspension.

  • Reaction: Heat the mixture to 100 °C. The suspension will become a homogeneous dark solution within 15 minutes. Maintain heating for 2.5 hours.

  • Validation (TLC): Remove a 10 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and check via TLC (Hexanes:EtOAc 7:3). The highly fluorescent starting material spot should be completely consumed.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃. Critical Step: Slowly and carefully pour the resulting viscous residue onto 100 g of vigorously stirred crushed ice to prevent localized exotherms.

  • Isolation: Neutralize the aqueous suspension to pH 7 using saturated aqueous NaHCO₃. Filter the resulting precipitate, wash thoroughly with cold distilled water, and dry under high vacuum to afford 4-chloro-8-ethoxyquinoline-3-carbonitrile.

Protocol B: Acid-Catalyzed SNAr Functionalization

This protocol overcomes the poor nucleophilicity of electron-deficient anilines[2].

  • Setup: In a 50 mL sealed tube or heavy-walled flask, dissolve 4-chloro-8-ethoxyquinoline-3-carbonitrile (5.0 mmol) and the target aniline derivative (5.5 mmol) in 2-methoxyethanol (15 mL).

  • Catalysis: Add pyridine hydrochloride (0.5 mmol, 10 mol%) to the solution.

  • Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath for 2 to 4 hours.

  • Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 95:5). The product will typically appear as a distinct, lower-Rf spot compared to the starting 4-chloro compound.

  • Workup: Cool the mixture to room temperature. Pour the solution into 50 mL of cold 0.1 M NaOH to neutralize the acid catalyst and precipitate the free base of the product.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water followed by cold diethyl ether (to remove unreacted aniline), and recrystallize from ethanol to yield the pure 4-anilino-8-ethoxyquinoline-3-carbonitrile derivative.

Part 5: References
  • BenchChem. Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile. BenchChem.

  • BenchChem. Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate. BenchChem.

  • Tsou, Hwei-Ru, et al. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. PubMed.

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Dichloroquinoline-3-carbonitrile. BenchChem.

  • ACS Sustainable Chemistry & Engineering. Synthesis of Quinolines: A Green Perspective. ACS Publications.

Sources

Troubleshooting

Technical Support Center: A Guide to Mitigating Background Fluorescence in 4-chloro-8-ethoxyquinoline-3-carbonitrile Assays

Welcome to the technical support center for researchers utilizing 4-chloro-8-ethoxyquinoline-3-carbonitrile. As a potent chemical probe, its utility in fluorescence-based assays is significant.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 4-chloro-8-ethoxyquinoline-3-carbonitrile. As a potent chemical probe, its utility in fluorescence-based assays is significant. However, the inherent fluorescent nature of the quinoline scaffold can present challenges, primarily high background signal that can mask specific results and reduce assay sensitivity.

This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting strategies and foundational knowledge to help you identify sources of background fluorescence, optimize your experimental setup, and ensure the generation of high-quality, reliable data. Our approach is rooted in explaining the causal mechanisms behind each recommendation, empowering you to make informed decisions in your research.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments.

Q1: My blank wells, containing only the assay buffer and 4-chloro-8-ethoxyquinoline-3-carbonitrile, show high fluorescence. What is the cause and how can I fix it?

Answer:

This issue points directly to the intrinsic fluorescence, or autofluorescence, of the compound itself. Quinoline-based structures are known to be fluorescent, and this property can interfere with assays by creating a high baseline signal independent of any biological interaction.[1][2]

Underlying Causes & Solutions:

  • Compound Autofluorescence: The compound is absorbing light from your instrument's excitation source and emitting its own light at or near the detection wavelength of your assay's primary fluorophore. Quinoline autofluorescence is often most pronounced in the blue-green region of the spectrum.[3]

    • Solution 1: Characterize the Compound's Spectrum. The first critical step is to measure the fluorescence of your compound alone. Prepare serial dilutions of 4-chloro-8-ethoxyquinoline-3-carbonitrile in your assay buffer and measure the emission spectrum across a range of wavelengths using your assay's excitation wavelength. This will confirm the compound's contribution to the signal and its concentration dependence.[3]

    • Solution 2: Implement Background Subtraction. Once you have characterized the compound's intrinsic fluorescence, you can subtract the signal from the compound-only control wells from your experimental wells.[4] This is a fundamental data correction step for any assay involving a fluorescent compound.

    • Solution 3: Optimize Compound Concentration. Use the lowest concentration of the compound that still provides the desired biological effect. A high concentration of a fluorescent compound is more likely to interfere with the assay signal.[5]

  • Compound Impurities: The observed fluorescence may not be from the primary compound but from a highly fluorescent impurity.[5]

    • Solution: Verify Compound Purity. If possible, verify the purity of your compound stock using methods like HPLC or LC-MS. If impurities are suspected, purification or sourcing a higher-purity batch may be necessary.

Q2: I'm performing a cell-based assay and my negative control wells (untreated cells) have a high background signal. What are the likely sources?

Answer:

High background in cell-based assays, even without the test compound, is a common issue stemming from multiple sources within the experimental system. Identifying the primary contributor is key to solving the problem.

Underlying Causes & Solutions:

  • Cellular Autofluorescence: Cells contain endogenous molecules that fluoresce naturally. The most common are metabolic coenzymes like NADH and flavins, as well as structural proteins like collagen and elastin.[6][7][8] Lipofuscin, a granular pigment that accumulates in cells over time, is also a major source of broad-spectrum autofluorescence.[7]

    • Solution 1: Switch to Red-Shifted Dyes. Cellular autofluorescence is typically strongest at shorter wavelengths (blue-green). If your assay design permits, switch to a reporter fluorophore that excites and emits in the red or far-red region of the spectrum (wavelengths >600 nm) to minimize spectral overlap.[3][7]

    • Solution 2: Use a Quenching Agent. For fixed-cell imaging, commercial quenching agents or treatments like Sudan Black B can be effective at reducing autofluorescence, particularly from lipofuscin.[3]

  • Culture Media Components: Standard cell culture media often contain fluorescent components. Phenol red, a common pH indicator, is a significant contributor to background fluorescence.[9] Vitamins like riboflavin and some amino acids in the media can also fluoresce.[1]

    • Solution: Use Imaging-Specific Media. For the final assay step, replace the standard medium with a phenol red-free formulation.[9] For live-cell imaging, it is best to use an optically clear buffered saline solution or a specialized low-background medium, such as Gibco™ FluoroBrite™ DMEM.[4]

  • Microplate Material: The type of microplate used can dramatically impact background signal.

    • Solution: Select the Correct Plate. Always use black-walled, clear-bottom microplates for fluorescence assays.[9] White plates reflect excitation light, increasing background, while completely clear plates suffer from well-to-well crosstalk. For high-resolution microscopy, glass-bottom plates are superior to plastic, which can be highly autofluorescent.[4]

Q3: My assay's signal-to-noise (S/N) ratio is poor, making it difficult to distinguish real hits. How can I improve it?

Answer:

A low signal-to-noise (S/N) ratio is the ultimate challenge in assay development, as it directly impacts sensitivity and the ability to detect subtle effects.[10] Improving this ratio requires a holistic optimization of both the signal strength and the background noise.

Underlying Causes & Solutions:

  • Suboptimal Instrument Settings: Incorrect reader settings can either fail to capture the full signal or amplify noise.

    • Solution 1: Optimize Gain Setting. The gain controls the amplification of the fluorescent signal by the detector (photomultiplier tube, or PMT). Set the gain using a positive control well (strongest expected signal) to be high enough to maximize the signal without saturating the detector (typically ~90% of the maximum reading).[11]

    • Solution 2: Adjust Wavelengths and Bandwidths. While fluorophores have peak excitation and emission wavelengths, the optimal settings for an assay may be slightly off-peak to avoid background.[10] Use a plate reader with monochromators to scan for the optimal excitation/emission wavelengths in your specific assay buffer. A bandwidth of 15-20 nm is often a good starting point to balance signal intensity and specificity.[10]

  • Non-Specific Binding: The fluorescent probe or detection antibodies may be binding to unintended targets on the cells or plate surface, creating background signal.[12]

    • Solution 1: Increase Wash Steps. Ensure you are performing sufficient wash steps (e.g., 3-4 times with a buffer like PBS) after incubation with a fluorescent reagent to remove any unbound molecules.[4][13]

    • Solution 2: Use a Blocking Buffer. In immunoassays, pre-incubating with a blocking buffer (e.g., BSA or non-fat milk) is essential to saturate non-specific binding sites on the plate and cells.[12][13]

  • Insufficient Signal: The signal from your positive controls may simply be too weak.

    • Solution: Optimize Reagent Concentrations. Titrate the concentration of your fluorescent probe or antibodies to find the optimal concentration that yields the brightest signal with acceptable background.[14] Too high a concentration can increase both signal and background, while too low a concentration will result in a weak signal.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is autofluorescence?

Autofluorescence is the natural tendency of biological materials and other molecules to emit light after absorbing light, separate from any intentionally added fluorescent markers.[6] In cell-based assays, major sources include metabolites like NADH and flavins, and structural proteins such as collagen and elastin.[8] It can also be introduced by external factors like aldehyde-based fixatives or components in cell culture media.[8][9] This phenomenon is a primary source of noise because it can obscure the specific signal from your fluorescent probe of interest.[6]

Q2: How do I choose the right microplate for my fluorescence assay?

The choice of microplate is critical for minimizing background and ensuring data quality.

  • For Plate Reader Assays: Use opaque, black-walled plates with clear bottoms. The black walls minimize well-to-well crosstalk and reduce background from scattered excitation light.[9]

  • For Fluorescence Microscopy: Use plates or dishes with high-quality glass bottoms (#1.5 coverslip thickness) or special imaging-grade polymer bottoms. Standard polystyrene plastic used for cell culture is highly autofluorescent and not suitable for imaging.[4]

Q3: Can my assay buffer or media components contribute to background fluorescence?

Yes, absolutely. Common culprits include:

  • Phenol Red: A pH indicator found in most cell culture media that fluoresces, particularly in the green emission range.[9]

  • Vitamins and Amino Acids: Molecules like riboflavin, tryptophan, and tyrosine are intrinsically fluorescent.[1]

  • Serum (e.g., FBS): Can contain a complex mixture of fluorescent proteins and molecules.

For maximum sensitivity, always test your buffer/media alone in the instrument and switch to phenol red-free or specialized fluorescence-friendly media for the assay readout.[4][9]

Q4: What are "Pan-Assay Interference Compounds" (PAINS) and could 4-chloro-8-ethoxyquinoline-3-carbonitrile be a concern?

PAINS are chemical structures that frequently appear as false positives in high-throughput screens by interfering with assay technologies through various mechanisms, rather than by specifically interacting with the biological target.[15] These mechanisms can include chemical reactivity, aggregation, or intrinsic fluorescence.[5][15] Quinoline scaffolds are sometimes flagged as potential PAINS substructures. It is crucial to perform counter-screens and orthogonal assays (e.g., a luminescence-based assay) to confirm that the activity observed with 4-chloro-8-ethoxyquinoline-3-carbonitrile is due to a specific biological effect and not an assay artifact.[3]

Part 3: Key Experimental Protocols

Protocol 1: Measuring Intrinsic Compound Autofluorescence

This protocol determines the fluorescence contribution of the test compound itself.

  • Prepare Compound Dilutions: Create a serial dilution of 4-chloro-8-ethoxyquinoline-3-carbonitrile in the final assay buffer, covering the full concentration range of your experiment.

  • Plate Preparation: Add the compound dilutions to the wells of a black, clear-bottom 96- or 384-well plate. Include multiple wells with assay buffer only as a blank control.

  • Instrument Setup:

    • Set the plate reader's excitation wavelength to match that of your primary assay's fluorophore.

    • Set the reader to perform an emission wavelength scan over a range that includes the emission peak of your assay's fluorophore.

  • Data Acquisition: Read the plate.

  • Analysis: Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence confirms the compound is autofluorescent at your assay's wavelengths. This data can then be used for background subtraction.[3]

Protocol 2: Optimizing Instrument Gain Settings

This protocol ensures your signal is maximized without saturating the detector.

  • Prepare Control Wells: On a single plate, include wells representing:

    • Blank: Assay buffer only.

    • Negative Control: Untreated cells or vehicle control.

    • Positive Control: A sample expected to produce the highest possible signal in your assay.

  • Select a Target Well: Choose one of the positive control wells for the gain adjustment.

  • Automatic Gain Adjustment: Use the instrument's software to perform an automatic gain adjustment on the selected well. Set the target fluorescence to approximately 90% of the detector's maximum possible reading. This provides a buffer to prevent saturation from slightly brighter wells.[11]

  • Manual Check (Optional): After the automatic adjustment, manually read the positive control, negative control, and blank wells to ensure the values are in a reasonable range (e.g., the blank is low, the negative is distinguishable from the positive, and the positive is not saturated).

  • Finalize Setting: Use this optimized gain setting for all subsequent plates in the same experiment.

Part 4: Visualizations

Data Summary Table
Source of BackgroundIdentification MethodPrimary Mitigation StrategySecondary Mitigation Strategy
Test Compound Run compound-only controls at multiple concentrations.[3]Perform background subtraction for each concentration.[4]Use the lowest effective compound concentration.
Cellular Components Image unstained control cells.[8]Switch to red-shifted fluorophores (>600 nm).[3][7]Use chemical quenching agents (e.g., Sudan Black B).[3]
Culture Media Measure fluorescence of media-only wells.[4]Use phenol red-free media or imaging buffer for readout.[9]N/A
Microplate Compare signal from empty wells of different plate types.Use black-walled, clear-bottom plates for readers.[9]Use glass-bottom plates for microscopy.[4]
Non-Specific Binding High signal in negative controls after staining.Increase the number and stringency of wash steps.[4][13]Use an appropriate blocking buffer (e.g., BSA).[12]
Troubleshooting Workflow Diagram

G cluster_0 cluster_1 Step 1: Isolate the Source cluster_2 Step 2: Diagnosis & Action cluster_3 Step 3: Re-evaluate Start High Background Fluorescence Detected Control_Check Run Controls: 1. Compound Only 2. Unstained Cells 3. Media Only Start->Control_Check Compound_High Compound is Autofluorescent Control_Check->Compound_High Compound-only wells are high Cells_High Cells are Autofluorescent Control_Check->Cells_High Unstained cell wells are high Media_High Media is Fluorescent Control_Check->Media_High Media-only wells are high Compound_Sol Action: - Perform Background Subtraction - Lower Compound Concentration Compound_High->Compound_Sol Cells_Sol Action: - Switch to Red-Shifted Dyes - Use Phenol Red-Free Media - Use Black-Walled Plates Cells_High->Cells_Sol Media_Sol Action: - Switch to Phenol Red-Free Media or Imaging Buffer Media_High->Media_Sol End Optimized Assay: Low Background & High S/N Ratio Compound_Sol->End Cells_Sol->End Media_Sol->End

Caption: A workflow to diagnose and resolve high background fluorescence.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available from: [Link]

  • Wikipedia. (2023, December 2). Autofluorescence. In Wikipedia. Available from: [Link]

  • Tecan. (n.d.). How to develop an optimal fluorescence assay. The Blog - Tecan. Available from: [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Available from: [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Available from: [Link]

  • Nikon's MicroscopyU. (n.d.). Autofluorescence in Microscopy Literature References. Available from: [Link]

  • Assay Guidance Manual. (2025, May 28). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. Available from: [Link]

  • BMG LABTECH. (2021, November 18). How to optimise fluorescence gain. Available from: [Link]

  • PLOS One. (2012, January 5). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. Available from: [Link]

  • IonOptix. (n.d.). Optimizing Fluorescence Signal Quality. Available from: [Link]

  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. The Blog - Tecan. Available from: [Link]

  • Royal Society of Chemistry. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. Analytical Methods. Available from: [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Available from: [Link]

  • YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background. Abcam. Available from: [Link]

  • Taylor & Francis Online. (2021, March 18). Evolution of assay interference concepts in drug discovery. Available from: [Link]

  • Evident Scientific. (n.d.). Signal-to-Noise Considerations. Available from: [Link]

  • Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Available from: [Link]

  • Royal Society of Chemistry. (2021, March 8). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Nanoscale. Available from: [Link]

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. Available from: [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Available from: [Link]

  • Nicoya Lifesciences. (2019, February 5). Pros & Cons of Fluorescence-Based Binding Assays. Available from: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • ACS Publications. (1999, November 1). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Journal of the American Chemical Society. Available from: [Link]

  • National Institutes of Health. (2020, August 12). Fluorescence enhancement of quinolines by protonation. PMC. Available from: [Link]

  • ACS Publications. (2023, June 23). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. Available from: [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Ethoxyquin (Animal and Fishery Products). Available from: [Link]

  • MDPI. (2022, November 23). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Available from: [Link]

  • NISCAIR. (n.d.). Photo physical properties of 8-hydroxy quinoline. Available from: [Link]

  • MDPI. (2015, February 10). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Available from: [Link]

  • Liberty University. (n.d.). The Analysis and Synthesis of Fluorescent Cell Stains for Biomedical Application. Available from: [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. Available from: [Link]

  • ACG Publications. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Organic Communications. Available from: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-Chloro-8-ethoxyquinoline-3-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository to address the specific physicochemical vulnerabilities of 4-chloro-8-ethoxyq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository to address the specific physicochemical vulnerabilities of 4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0)[1].

Quinoline derivatives, particularly those bearing carbonitrile groups, are notoriously susceptible to environmental degradation through photo-oxidation and nucleophilic hydrolysis[2],[3]. This guide moves beyond basic handling instructions to provide field-proven, self-validating protocols that ensure the integrity of your compound during long-term storage and complex experimental workflows.

Physicochemical & Storage Parameters

To understand how to store this compound, we must first look at its quantitative properties. The table below summarizes the key parameters and their mechanistic implications for storage.

ParameterValueMechanistic Implication
Molecular Weight 232.67 g/mol [1]Standard reference for LC-MS (M+H = 233.67) degradation tracking.
Melting Point 72 – 74 °C[4]Relatively low melting point; indicates structural susceptibility to thermal stress and necessitates cold storage.
Storage Temperature 2 – 8 °C[2]Reduces kinetic energy, effectively halting thermal degradation and slowing hydrolysis kinetics.
Aqueous Stability pH DependentHighly sensitive to pH extremes; basic conditions rapidly accelerate nitrile hydrolysis[2],[3].

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for the solid compound? A1: The compound must be stored as a solid at 2–8°C in an opaque or amber-colored, tightly sealed container[4],[2]. Causality: The quinoline ring is highly photosensitive. Ambient light exposure triggers photo-oxidation, visually indicated by the powder darkening from pale yellow to brown[3],. Furthermore, the carbonitrile (-CN) group at the 3-position is prone to slow hydrolysis in the presence of atmospheric moisture, eventually converting into a carboxylic acid (-COOH)[2]. Storing the compound at 2–8°C reduces the thermal energy available to overcome the activation barrier for these degradation pathways.

Q2: Can I prepare and store stock solutions in DMSO for extended periods? A2: It is strongly discouraged to store this compound in solution for long-term use. Causality: While DMSO is an excellent solvent for quinolines, it is highly hygroscopic. Absorbed water in the DMSO acts as a nucleophile, accelerating the hydrolysis of the carbonitrile group[2]. If a solution must be stored, aliquot it into single-use vials, purge with argon to displace oxygen, and store at -20°C or -80°C. Freeze-thaw cycles must be strictly avoided as they introduce condensation.

Q3: How do I detect if my batch has degraded? A3: Visual inspection is your first line of defense; any shift towards a brown hue indicates oxidation[3]. Analytically, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The appearance of a new, more polar peak (which will have a shorter retention time on a reverse-phase C18 column) typically corresponds to the carboxylic acid degradation product[2].

Degradation Pathways & Logical Relationships

Degradation A 4-Chloro-8-ethoxyquinoline -3-carbonitrile B Light Exposure (Photodegradation) A->B C Moisture / H2O (Nucleophilic Attack) A->C D Elevated Temp (Thermal Stress) A->D E Quinoline Ring Oxidation (Yellow/Brown Discoloration) B->E F Hydrolysis: Nitrile (-CN) to Carboxylic Acid (-COOH) C->F D->E D->F G HPLC Analysis (Stability-Indicating) E->G F->G

Logical relationship between environmental stressors, degradation pathways, and detection.

Troubleshooting Guide

Observed IssuePotential CauseMechanistic ExplanationRecommended Action
Powder discoloration (Yellow to Brown) Photo-oxidationUV/ambient light excites the quinoline ring, generating reactive intermediates that oxidize the core[3],.Discard severely discolored samples. Transfer viable batches to amber vials[2].
New polar peak in HPLC chromatogram Nitrile HydrolysisMoisture catalyzes the conversion of the -CN group to an amide, then to a -COOH group[2].Validate peak identity via LC-MS. Store future batches with desiccant at 2-8°C[4].
Inconsistent assay potency Sub-visible degradationPartial degradation reduces the effective molarity of the active compound in stock solutions[3].Prepare fresh solutions daily. Do not use aged aqueous or DMSO stock solutions[3].
Precipitation in stock solution Temperature shock / pH shiftQuinoline solubility is highly pH-dependent. Cold storage of solutions can crash out the compound[3].Gently warm to room temp and sonicate. If insoluble, verify pH and solvent integrity.

Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory practices, the following protocols are designed as self-validating systems. They incorporate internal feedback loops to verify that the storage conditions are actively preserving the compound.

Protocol 1: Long-Term Solid-State Storage Workflow

Step 1: Aliquoting and Container Selection

  • Transfer the bulk 4-chloro-8-ethoxyquinoline-3-carbonitrile powder into pre-weighed, amber-colored glass vials[2].

  • Causality: Amber glass blocks UV and high-energy visible light, preventing the photo-oxidation that leads to sample browning[3].

Step 2: Moisture and Oxygen Exclusion

  • Place the vials in a glove box or use a Schlenk line to purge the headspace with dry Argon or Nitrogen gas.

  • Add a small, sealed desiccant packet (e.g., silica gel) to the secondary containment bag.

  • Causality: Argon displaces oxygen (preventing oxidation), and the desiccant absorbs residual moisture (preventing nucleophilic attack on the nitrile group)[2].

Step 3: Temperature-Controlled Storage

  • Seal the vials with PTFE-lined caps and store them in a monitored refrigerator at 2–8°C[4],[2].

Step 4: Self-Validation (Routine Monitoring)

  • Every 6 months, dissolve a 1 mg aliquot in anhydrous acetonitrile and run the Stability-Indicating HPLC Method (Protocol 2). Compare the Area Under the Curve (AUC) to the Day 0 baseline to validate storage efficacy.

Workflow Step1 1. Aliquot Solid Compound (Amber Vials) Step2 2. Desiccant & Argon Purge (Exclude O2/H2O) Step1->Step2 Step3 3. Store at 2-8°C (Thermal Control) Step2->Step3 Step4 4. Routine HPLC Monitoring (Self-Validation) Step3->Step4

Step-by-step workflow for long-term solid-state storage and self-validating monitoring.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its primary degradation products (oxidized quinoline and carboxylic acid derivatives)[2],[3].

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Causality: The C18 stationary phase provides excellent retention for hydrophobic quinoline cores, while allowing polar degradation products (like the hydrolyzed carboxylic acid) to elute earlier, ensuring clear peak resolution.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Causality: TFA maintains a low pH, keeping the quinoline nitrogen protonated. This prevents secondary interactions with free silanols on the column, resulting in sharp, reproducible peak shapes[3].

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes.

  • Detection: Set the UV detector to 254 nm (general aromatic absorbance) and 280 nm (quinoline-specific).

  • Self-Validation via Forced Degradation: To prove this method works, perform a forced degradation study. Mix a sample aliquot with 0.1 M NaOH or 3% H2O2 for 24 hours to intentionally generate degradation peaks[3]. Inject this stressed sample to ensure the degradation peaks are fully resolved from the parent 4-chloro-8-ethoxyquinoline-3-carbonitrile peak.

References

  • Title: SAFETY DATA SHEET Source: Brigham Young University (BYU) / Sigma-Aldrich URL: [Link]

  • Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES Source: Novelty Journals URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Chloro-8-ethoxyquinoline-3-carbonitrile and Advanced Quinoline-3-carbonitrile Derivatives

Executive Summary The quinoline-3-carbonitrile scaffold represents a cornerstone in modern targeted oncology, serving as the structural backbone for several potent tyrosine kinase inhibitors (TKIs). This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline-3-carbonitrile scaffold represents a cornerstone in modern targeted oncology, serving as the structural backbone for several potent tyrosine kinase inhibitors (TKIs). This guide provides an in-depth, objective comparison between 4-chloro-8-ethoxyquinoline-3-carbonitrile —a highly reactive synthetic building block—and fully elaborated quinoline-3-carbonitrile derivatives, such as the 4-anilino and 6,7-dialkoxy variants. By analyzing their structural mechanics, synthetic utility, and biological performance, this guide equips drug development professionals with actionable insights for designing next-generation kinase inhibitors.

Mechanistic Rationale: The Quinoline-3-Carbonitrile Scaffold

The evolution of kinase inhibitors saw a paradigm shift when researchers replaced the N3 nitrogen atom of the traditional quinazoline core (found in erlotinib and gefitinib) with a carbon atom bearing an electron-withdrawing cyano group[1](). This critical modification led to the discovery of the 3-quinolinecarbonitrile template[1]().

Homology modeling and X-ray crystallography reveal that the 3-cyano group displaces a water molecule in the ATP-binding pocket, forming a direct or water-mediated hydrogen bond with the threonine gatekeeper residue (e.g., Thr830 or Thr766 in EGFR)[2]().

4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS 1016837-47-0) serves as a pivotal intermediate in this space[3](). Unlike the clinically utilized 6,7-dialkoxy patterns, the 8-ethoxy substitution introduces unique steric bulk near the hinge-binding region, altering the trajectory of the quinoline core within the kinase domain and shifting selectivity profiles between EGFR, HER2, and Src kinases.

Structural and Functional Comparison

The functional utility of a quinoline-3-carbonitrile depends entirely on its substitution pattern. The 4-chloro derivative is biologically inactive on its own but is chemically primed for functionalization.

Table 1: Structural and Functional Comparison of Quinoline-3-Carbonitrile Scaffolds

Compound / ScaffoldKey SubstitutionsPrimary FunctionTarget Kinase SpecificityMechanism of Action
4-Chloro-8-ethoxyquinoline-3-carbonitrile 4-Cl, 8-EthoxySynthetic IntermediateN/A (Precursor)Electrophilic core for SNAr reactions.
6,7-Dimethoxy-4-anilinoquinoline-3-carbonitrile 4-Anilino, 6,7-DimethoxyReversible InhibitorEGFR, Src, MEKATP-competitive binding; H-bond to hinge.
HKI-272 (Neratinib) 4-(Arylamino), 6-CrotonamidoIrreversible InhibitorEGFR, HER2Covalent bond via Michael addition to Cys773/Cys805[4]().

Signaling Pathway & Binding Dynamics

When 4-chloro-8-ethoxyquinoline-3-carbonitrile is converted into a 4-anilino derivative, it actively disrupts oncogenic signaling. The bulky aniline substituent extends into an enlarged hydrophobic pocket characteristic of the inactive kinase conformation[5]().

Pathway EGFR EGFR / HER2 Kinase Domain ATP_Pocket ATP Binding Pocket (Active Site) EGFR->ATP_Pocket contains Substrate Downstream Substrates (e.g., MAPK, PI3K) ATP_Pocket->Substrate phosphorylation (normal) Q3C Quinoline-3-carbonitrile Derivatives Q3C->ATP_Pocket competitive binding Gatekeeper Thr790 / Thr830 H-Bond Network Q3C->Gatekeeper 3-cyano interaction Q3C->Substrate blocks phosphorylation Proliferation Tumor Cell Proliferation Substrate->Proliferation promotes

EGFR/HER2 kinase inhibition mechanism by quinoline-3-carbonitrile derivatives.

Experimental Methodologies

To evaluate the potential of 4-chloro-8-ethoxyquinoline-3-carbonitrile, it must first be synthesized into an active compound and subsequently tested via robust, self-validating assays.

Protocol 1: Synthesis of 4-Anilino-8-ethoxyquinoline-3-carbonitrile via SNAr

Causality: The electron-withdrawing nature of the 3-cyano group and the quinoline nitrogen highly activates the C4-position, making the 4-chloro group an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). Isopropanol is selected as the solvent because its boiling point (~82°C) provides sufficient thermal energy to overcome the reaction's activation barrier without degrading the nitrile group. Pyridine hydrochloride is used as a mild acid catalyst to protonate the quinoline nitrogen, further increasing C4 electrophilicity.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-chloro-8-ethoxyquinoline-3-carbonitrile (1.0 eq) and a substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.2 eq) in anhydrous isopropanol (0.2 M).

  • Catalysis: Add pyridine hydrochloride (0.1 eq) to the mixture.

  • Reflux: Heat the reaction mixture to 85°C under an inert nitrogen atmosphere for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the high-Rf starting material spot disappears, replaced by a highly fluorescent (UV 254 nm) lower-Rf product spot.

  • Workup: Cool to room temperature. The product typically precipitates. Filter the solid, wash with cold isopropanol, and dry under a vacuum.

  • Self-Validation (Orthogonal): Confirm product identity and purity (>95%) using LC-MS (monitoring the [M+H]+ ion) and 1H-NMR.

Protocol 2: In Vitro TR-FRET Kinase Autophosphorylation Assay

Causality: Quinoline derivatives are highly conjugated and often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it utilizes a time delay before measurement, allowing short-lived background auto-fluorescence to decay. ATP concentration is strictly maintained at the apparent Km​ (~10 µM) to ensure the assay remains highly sensitive to competitive inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Incubate recombinant EGFR kinase domain (0.5 nM) with a biotinylated poly(Glu,Tyr) peptide substrate (2 µM) and the synthesized quinoline-3-carbonitrile inhibitor (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP to a final concentration of 10 µM to initiate autophosphorylation. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (20 mM). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation (Quality Control): Include a known inhibitor (e.g., Neratinib) as a positive control and DMSO as a vehicle control. Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay as robust and reliable.

  • Measurement: Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader.

Workflow Step1 SNAr Reaction (Isopropanol, Reflux) Step2 TLC & LC-MS Validation Step1->Step2 Monitor Step3 TR-FRET Kinase Assay Step2->Step3 Purified Product Step4 IC50 & SAR Analysis Step3->Step4 Fluorescence Data

Self-validating workflow from SNAr synthesis to TR-FRET kinase profiling.

Quantitative Performance Data

The following table summarizes the comparative inhibitory potency of the unreacted 4-chloro precursor versus fully elaborated 4-anilino derivatives. The data clearly demonstrates that the 4-chloro substitution must be displaced to achieve nanomolar kinase inhibition.

Table 2: Comparative Kinase Inhibitory Activity (IC50)

CompoundEGFR IC50 (nM)HER2 IC50 (nM)Status / Notes
4-Chloro-8-ethoxyquinoline-3-carbonitrile > 10,000> 10,000Inactive precursor; lacks hinge-binding aniline moiety.
4-(3-Bromoanilino)-6,7-dimethoxyquinoline-3-carbonitrile ~ 2.5N/AEarly Wyeth lead compound; highly potent reversible inhibitor.
EKB-569 (Pelitinib) ~ 39.0> 1,000Irreversible inhibitor; highly selective for EGFR over HER2.
HKI-272 (Neratinib) ~ 92.0~ 59.0Irreversible dual inhibitor; clinical stage[4]().

Note: IC50 values for active derivatives are representative benchmarks synthesized from the quinoline-3-carbonitrile core.

References

  • 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors PubMed / NIH
  • 4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS 1016837-47-0) Sigma-Aldrich
  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase Journal of Medicinal Chemistry / ACS Public
  • The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for
  • Optimization of 6,7-Disubstituted-4-(arylamino)

Sources

Comparative

Pharmacophore Evolution: 4-chloro-8-ethoxyquinoline-3-carbonitrile as a Baseline in Kinase Inhibitor Development

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires dissecting the pharmacophore down to its foundational building blocks. The compound 4-chloro-8-ethoxyq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of kinase inhibitors requires dissecting the pharmacophore down to its foundational building blocks. The compound 4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) [1] is rarely the therapeutic endpoint; rather, it serves as a highly reactive, electrophilic intermediate. The 3-cyanoquinoline core is a privileged scaffold in oncology, acting as an adenine mimetic that competitively binds the ATP pocket of hyperactive kinases[2].

To objectively evaluate its performance and understand the mechanics of kinase inhibition, we must compare the baseline IC50 of this 4-chloro intermediate against fully elaborated, FDA-approved, and clinical-stage standard inhibitors derived from similar scaffolds: Bosutinib (Src/Abl)[3], Neratinib (EGFR/HER2)[4], and Pelitinib (EGFR)[5].

Mechanistic Causality: Why the 4-Chloro Scaffold Requires Elaboration

The ATP-binding pocket of kinases like EGFR and Src features a highly conserved hinge region (e.g., Met793 in EGFR or Met341 in Src). The baseline 4-chloro-8-ethoxyquinoline-3-carbonitrile molecule possesses the core adenine-mimicking quinoline ring, but the chlorine atom at the C4 position provides negligible binding affinity. While chlorine is an excellent leaving group for chemical synthesis, it lacks the steric bulk and hydrogen-bonding capability required to anchor the molecule deep within the kinase pocket.

To achieve low-nanomolar IC50 values, the inhibitor must possess a hydrogen bond donor—typically the secondary amine of a 4-anilino group—to interact with the backbone carbonyl of the hinge methionine[6]. Furthermore, the substituted aniline ring (introduced via substitution of the chlorine) penetrates the deep hydrophobic DFG-in/out pocket, locking the kinase in an inactive conformation.

Pathway Ligand EGF Ligand EGFR EGFR (HER1/ErbB1) Ligand->EGFR Activates Src Src Kinase EGFR->Src Cross-talk Downstream Proliferation & Survival (MAPK/PI3K) EGFR->Downstream Signaling Src->Downstream Signaling Inhibitor 3-Cyanoquinoline Inhibitors Inhibitor->EGFR Blocks ATP Pocket Inhibitor->Src Blocks ATP Pocket

Caption: Kinase signaling pathway illustrating the multi-target blockade by 3-cyanoquinoline inhibitors.

Quantitative Data: IC50 Comparison

The table below summarizes the profound shift in IC50 when transitioning from the baseline 4-chloro intermediate to standard 4-anilino-3-cyanoquinoline inhibitors. The data highlights the absolute necessity of the SNAr elaboration step.

CompoundTarget Kinase(s)EGFR IC50 (nM)HER2 IC50 (nM)Src IC50 (nM)Structural Role
4-chloro-8-ethoxyquinoline-3-carbonitrile N/A (Baseline)>10,000>10,000>10,000Electrophilic Intermediate
Bosutinib Src / Abl>1,000>1,0001.2Standard Dual Inhibitor
Neratinib (HKI-272) EGFR / HER292591,400Standard Irreversible Inhibitor
Pelitinib (EKB-569) EGFR38.51,255282Standard Irreversible Inhibitor

(Note: IC50 values for standard inhibitors are aggregated from established in vitro biochemical assays[7][8].)

Self-Validating Experimental Protocols

To experimentally validate the transition from an inactive intermediate to a potent therapeutic, two core workflows are utilized: the chemical synthesis of the active inhibitor and the subsequent biochemical profiling.

Workflow Intermediate 4-chloro-8-ethoxyquinoline -3-carbonitrile Reaction SNAr Reaction (+ Aniline) Intermediate->Reaction Nucleophilic Attack Product 4-anilino-3-cyanoquinoline (Active Inhibitor) Reaction->Product Yields Assay TR-FRET Kinase IC50 Profiling Product->Assay Validation

Caption: Synthesis and validation workflow transitioning from the electrophilic baseline to the active inhibitor.

Protocol 1: SNAr Synthesis of Active Inhibitors

Causality & Self-Validation: The conversion of the baseline intermediate to an active inhibitor relies on Nucleophilic Aromatic Substitution (SNAr). The reaction is self-validating through LC-MS monitoring; the disappearance of the distinct isotopic chlorine signature (M and M+2 peaks) confirms complete substitution.

  • Solvation: Dissolve 1.0 equivalent of 4-chloro-8-ethoxyquinoline-3-carbonitrile[1] in an aprotic or high-boiling polar solvent like 2-ethoxyethanol.

  • Nucleophilic Addition: Add 1.1 equivalents of the target aniline (e.g., 3-chloro-4-fluoroaniline for Pelitinib analogs) and a catalytic amount of pyridine hydrochloride. Rationale: The acid catalyst protonates the quinoline nitrogen, increasing the electrophilicity of the C4 position and accelerating the SNAr reaction.

  • Reflux & Monitoring: Heat the reaction to 100°C for 4-6 hours under an inert nitrogen atmosphere. Monitor via LC-MS until the starting mass ([M+H]+ ~233.07) is fully converted to the product mass.

  • Isolation: Cool the mixture to precipitate the product. Filter and wash with cold diethyl ether to remove unreacted aniline, yielding the highly pure 4-anilino-3-cyanoquinoline.

Protocol 2: TR-FRET Kinase IC50 Profiling

Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because its ratiometric readout (665 nm / 615 nm) inherently normalizes for well-to-well dispensing variations and compound autofluorescence. This creates a self-validating data point where signal quenching is exclusively tied to the inhibition of substrate phosphorylation.

  • Reagent Preparation: Prepare 10 mM stock solutions of the 4-chloro intermediate and standard inhibitors in anhydrous DMSO. Rationale: Anhydrous DMSO prevents the hydrolysis of the reactive 4-chloro group, ensuring the baseline IC50 measured is accurate[7].

  • Kinase Reaction Assembly: In a 384-well microplate, combine 5 nM recombinant kinase (e.g., EGFR or Src), 100 nM biotinylated peptide substrate, and ATP at its apparent Km (e.g., 10 µM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: Running the assay at the ATP Km sensitizes the assay to ATP-competitive inhibitors like the 3-cyanoquinolines.

  • Inhibitor Incubation: Dispense serial dilutions of the compounds (from 10 µM down to 0.1 nM) and incubate for 60 minutes at 25°C.

  • Detection Phase: Add a stop buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), followed by a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Ratiometric Readout: Measure emission at 615 nm (Europium) and 665 nm (APC) using a microplate reader. Calculate the IC50 via a 4-parameter logistic curve fit.

References

  • National Cancer Institute. "Definition of bosutinib - NCI Drug Dictionary".[Link]

  • PubChem. "Bosutinib | C26H29Cl2N5O3 | CID 5328940".[Link]

  • PubChem. "Neratinib | C30H29ClN6O3 | CID 9915743".[Link]

  • PubChem. "Pelitinib | C24H23ClFN5O2 | CID 6445562".[Link]

  • RCSB Protein Data Bank. "4MXO: human Src kinase bound to kinase inhibitor bosutinib".[Link]

Sources

Validation

mass spectrometry validation of 4-chloro-8-ethoxyquinoline-3-carbonitrile purity

Title: Mass Spectrometry Validation of 4-Chloro-8-ethoxyquinoline-3-carbonitrile Purity: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the challenges of validating the purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Validation of 4-Chloro-8-ethoxyquinoline-3-carbonitrile Purity: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently encounter the challenges of validating the purity of complex halogenated pharmaceutical intermediates. 4-Chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0; MW: 232.67)[1] is a highly functionalized quinoline derivative utilized in the synthesis of advanced kinase inhibitors and2[2]. Because impurities—such as positional isomers, unreacted precursors, or des-ethyl degradants—can propagate through synthetic pathways and compromise the final Active Pharmaceutical Ingredient (API),[].

While traditional UV-based High-Performance Liquid Chromatography (HPLC) can estimate chromatographic purity, it fails to identify co-eluting isobaric impurities. Mass spectrometry (MS) is the definitive tool for this task, offering 4[4]. This guide objectively compares MS-based analytical alternatives and details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the definitive purity assessment of this compound.

Structural Challenges & Causality in MS Validation The molecular architecture of 4-chloro-8-ethoxyquinoline-3-carbonitrile (C12H9ClN2O) presents specific analytical behaviors that must dictate experimental design:

  • Halogen Isotope Signatures: The presence of a single chlorine atom yields a characteristic M and M+2 isotopic cluster in a 3:1 ratio (m/z 233.0482 and 235.0452 in positive electrospray ionization, [M+H]+). This acts as an internal, self-validating check; any co-eluting peak lacking this exact isotopic signature is immediately flagged as a non-halogenated impurity.

  • Basic Quinoline Nitrogen: The basicity of the quinoline core makes it highly amenable to positive ion mode Electrospray Ionization (ESI+). However, this basicity can cause peak tailing on standard silica-based reverse-phase columns due to secondary interactions with residual silanols. Causality dictates the use of end-capped C18 columns and a5 (e.g., 0.1% formic acid) to ensure sharp peak shapes and accurate integration[5].

  • Fragmentation Pathways: Collision-Induced Dissociation (CID) typically results in the neutral loss of the ethoxy group and the cleavage of the carbonitrile moiety. Monitoring these specific transitions allows for the differentiation of positional isomers (e.g., 6-chloro vs. 4-chloro derivatives) which may have identical intact masses.

Comparison of Analytical Alternatives When validating the purity of quinoline intermediates, laboratories typically choose between LC-UV-Single Quadrupole MS, Gas Chromatography-Mass Spectrometry (GC-MS), and LC-High Resolution MS (LC-HRMS).

Table 1: Comparative Performance of MS Platforms for 4-Chloro-8-ethoxyquinoline-3-carbonitrile Purity Validation

Analytical PlatformMass AccuracyResolution (FWHM)Limit of Detection (LOD)Suitability for Isobaric ImpuritiesOverall Recommendation
LC-UV-Single Quad (QqQ) Nominal (± 0.5 Da)~1,00010 - 50 ng/mLLow (Cannot distinguish close masses)Routine batch monitoring; insufficient for unknown impurity ID.
GC-MS (EI) Nominal (± 0.3 Da)~2,0001 - 10 ng/mLModerate (Relies on distinct EI fragmentation)Suboptimal. The carbonitrile and ethoxy groups can cause thermal degradation at high injection port temps.
LC-HRMS (Q-TOF / Orbitrap) Exact (< 3 ppm)> 50,000< 1 ng/mLHigh (Resolves co-eluting isobaric species)Gold Standard. Essential for definitive purity validation and unknown degradant structural elucidation.

Recommended Experimental Protocol: Self-Validating LC-HRMS Workflow To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. By coupling orthogonal retention time data with exact mass and isotopic fidelity, false positives are mathematically eliminated.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-chloro-8-ethoxyquinoline-3-carbonitrile.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution. Causality: Acetonitrile is chosen over methanol to prevent potential transetherification at the ethoxy position during prolonged storage.

  • Dilute to a working concentration of 10 µg/mL using a diluent of 90:10 Water:Acetonitrile.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Causality: The ethylene bridged hybrid (BEH) particle minimizes silanol interactions with the basic quinoline nitrogen, preventing peak tailing and ensuring accurate purity quantification[5].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Step 3: HRMS Acquisition (Q-TOF or Orbitrap)

  • Ionization: ESI Positive mode. Capillary Voltage: 3.5 kV.

  • Mass Range: m/z 100 - 1000.

  • Resolution: Set to ≥ 70,000 (at m/z 200).

  • Self-Validation Checkpoint: The software must be programmed to trigger MS/MS acquisition only if the precursor ion exhibits the exact 3:1 ratio of m/z 233.0482 to 235.0452 (± 5 ppm mass tolerance). This guarantees that only halogenated species are subjected to structural elucidation.

Step 4: Data Analysis & Purity Calculation

  • Extract the Extracted Ion Chromatogram (XIC) for m/z 233.0482 with a narrow 5 ppm window.

  • Integrate the main peak and all secondary peaks in the Total Ion Chromatogram (TIC) and UV trace (254 nm).

  • Calculate purity using the area normalization method: (Area of Main Peak / Total Peak Area) × 100.2[2].

Workflow Visualization

LCMS_Workflow cluster_HRMS High-Resolution Mass Spectrometry (HRMS) SamplePrep Sample Preparation (10 µg/mL in 90:10 H2O:ACN) Chromatography UPLC Separation (BEH C18, Gradient Elution) SamplePrep->Chromatography Ionization ESI+ Ionization (Protonation to [M+H]+) Chromatography->Ionization ExactMass Exact Mass Detection (m/z 233.0482) Ionization->ExactMass IsotopeCheck Isotope Ratio Validation (3:1 Cl-35/Cl-37) ExactMass->IsotopeCheck MSMS MS/MS Fragmentation (Structural Confirmation) IsotopeCheck->MSMS Match Validated ImpurityID Impurity Profiling (Trace Degradants) IsotopeCheck->ImpurityID Isotope Mismatch DataAnalysis Purity Calculation (Area Normalization ≥95%) MSMS->DataAnalysis ImpurityID->DataAnalysis

LC-HRMS workflow for purity assessment of 4-chloro-8-ethoxyquinoline-3-carbonitrile.

References

  • BLD Pharm. "1016837-47-0 | 4-Chloro-8-ethoxyquinoline-3-carbonitrile". URL:

  • PMC / NIH. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy". URL:

  • Pharma Focus America. "Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality". URL:

  • BenchChem. "Refining analytical methods for quinoline compound detection". URL:

  • BOC Sciences. "Testing and Quality Considerations for APIs". URL:

Comparative

Comparative Guide: Profiling the Cross-Reactivity of 4-Chloro-8-ethoxyquinoline-3-carbonitrile in Biochemical Kinase Assays

As drug development professionals push the boundaries of targeted kinase inhibition, understanding the baseline promiscuity of core chemical scaffolds is non-negotiable. The compound 4-chloro-8-ethoxyquinoline-3-carbonit...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of targeted kinase inhibition, understanding the baseline promiscuity of core chemical scaffolds is non-negotiable. The compound 4-chloro-8-ethoxyquinoline-3-carbonitrile (4-CEQC, CAS: 1016837-47-0) serves as a privileged synthon and fragment in the synthesis of potent 4-anilinoquinoline-3-carbonitrile kinase inhibitors[1]. While the C-4 aniline group is typically responsible for dictating deep-pocket hydrophobic interactions, the baseline cross-reactivity of the 4-chloro intermediate itself provides critical insights into the inherent binding affinities of the quinoline core against targets like EGFR, HER2, Src, and Tpl2[2][3].

This guide objectively compares the biochemical cross-reactivity profile of 4-CEQC against alternative scaffolds, such as the 4-chloroquinazoline core, and provides a rigorously validated biochemical assay protocol for fragment profiling.

Part 1: Mechanistic Grounding & Scaffold Causality

In kinase drug discovery, the quinoline-3-carbonitrile scaffold is designed to act as an ATP-competitive inhibitor at the kinase hinge region[4]. Evaluating the unfunctionalized 4-chloro intermediate allows researchers to deconvolute the Structure-Activity Relationship (SAR) contributions of the core ring system versus the C-4 substituent[5].

The binding causality of the 4-CEQC scaffold is driven by three distinct structural features:

  • Hinge Binding: The N1 atom of the quinoline ring acts as a primary hydrogen bond acceptor, interacting with the backbone NH of the hinge region (e.g., Met793 in EGFR or Met109 in p38)[1].

  • Gatekeeper Interaction: The 3-carbonitrile group is strategically positioned to displace conserved water molecules (such as those interacting with Thr830 in EGFR) or interact directly with the gatekeeper residue, providing a selectivity filter against kinases with bulky gatekeepers[1][4].

  • Solvent Channel Projection: The 8-ethoxy substitution directs electron density and steric bulk toward the solvent-exposed channel. In targets like Tpl2, specific substitutions at the C-8 position heavily influence selectivity over EGFR[2].

ScaffoldBinding A 4-CEQC Scaffold (Fragment Core) B Kinase Hinge Region (e.g., Met793) A->B N1 H-bond acceptor C Gatekeeper Pocket (e.g., Thr790) A->C 3-Cyano interaction D Solvent Channel A->D 8-Ethoxy projection E Inhibition of Phosphorylation (EGFR / Src / Tpl2) B->E ATP Displacement C->E Steric Filtering

Mechanistic binding logic of the 4-CEQC scaffold within the ATP-competitive kinase pocket.

Part 2: Comparative Cross-Reactivity Profiling

When compared to the 4-chloroquinazoline scaffold (the foundation of first-generation EGFR inhibitors like gefitinib), 4-CEQC exhibits a distinct cross-reactivity signature. Because these are unfunctionalized fragments, their baseline potencies are in the micromolar range; however, their fold-selectivity dictates the starting trajectory of a drug discovery campaign.

Table 1: Baseline Biochemical Cross-Reactivity of Unfunctionalized Scaffolds
Scaffold CoreTarget KinaseRepresentative IC₅₀ (µM)Structural Causality & Selectivity Rationale
4-Chloro-8-ethoxyquinoline-3-carbonitrile EGFR 15 - 25The 3-cyano group effectively displaces water; the 8-ethoxy group is well-tolerated in the solvent channel[1].
Tpl2 > 50The 8-ethoxy group introduces a steric clash compared to smaller halogens (e.g., 8-bromo), reducing Tpl2 baseline affinity[2].
Src 30 - 40Exhibits moderate hinge binding affinity, serving as a viable starting point for non-ATP competitive Src inhibitors.
4-Chloroquinazoline EGFR 5 - 10High baseline affinity for the EGFR hinge (Met769); privileged scaffold for this specific target[5].
Tpl2 > 100Poor accommodation of the quinazoline N3 atom in the Tpl2 active site[2].
Src 40 - 50Weak baseline cross-reactivity; requires extensive C-4 functionalization for Src activity.

Part 3: Experimental Protocol - TR-FRET Kinase Cross-Reactivity Assay

To generate trustworthy cross-reactivity data for flat, aromatic fragments like 4-CEQC, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required. This format minimizes the compound auto-fluorescence interference commonly associated with quinoline derivatives.

Reagents & Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Brij-35 is critical here; it prevents Pan-Assay Interference Compounds (PAINS)-like non-specific aggregation of the hydrophobic 4-CEQC fragment. DTT prevents the oxidation of catalytic cysteines.

  • Enzymes: Recombinant human EGFR, Src, and Tpl2 kinase domains.

  • Controls: Staurosporine (Positive control for pan-kinase inhibition); 1% DMSO (Negative vehicle control).

Step-by-Step Methodology
  • Compound Preparation: Prepare a 3-fold, 10-point serial dilution of 4-CEQC in 100% DMSO, starting at a top concentration of 10 mM.

  • Acoustic Dispensing: Transfer 100 nL of the compound into a low-volume 384-well plate using an acoustic liquid handler (e.g., Echo 550). This ensures the final DMSO concentration remains ≤1%, preventing solvent-induced enzyme denaturation.

  • Kinase Reaction: Add 5 µL of the Kinase/Peptide Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the scaffold to the hinge region.

  • ATP Initiation: Add 5 µL of ATP (at the predetermined Michaelis constant, Km​ , for each specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of the TR-FRET detection mixture containing EDTA and Europium-labeled anti-phospho antibodies.

    • Causality: EDTA instantly chelates Mg²⁺, stripping the essential cofactor required for ATP binding and freezing the reaction state.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm (Europium) and 665 nm (Acceptor fluorophore).

Validation Metrics

A protocol is only as trustworthy as its internal controls. Calculate the Z'-factor for each plate using the Staurosporine and DMSO control wells. A Z'-factor ≥0.6 is required to validate the assay window before calculating the IC₅₀ values using a 4-parameter logistic (4PL) regression model.

TRFRET_Workflow Step1 1. Compound Prep 4-CEQC in 100% DMSO Step2 2. Kinase Reaction Enzyme + ATP + Substrate Step1->Step2 Dispense into 384-well plate (Final DMSO < 1%) Step3 3. Reaction Termination Add EDTA Step2->Step3 Incubate 60 mins at RT (Prevent aggregation) Step4 4. Detection Add Eu-Antibody & Tracer Step3->Step4 Chelate Mg2+ to stop reaction Step5 5. Data Analysis Calculate IC50 & Z'-factor Step4->Step5 Read emission at 620nm/665nm

Step-by-step TR-FRET biochemical assay workflow for profiling scaffold cross-reactivity.

References

  • [2] Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [1] 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [3] Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [4] Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC - National Institutes of Health. Available at:[Link]

Sources

Validation

Comparative Efficacy Guide: 4-Chloro-8-ethoxyquinoline-3-carbonitrile vs. Traditional Quinoline Derivatives in Kinase Inhibitor Development

The quinoline scaffold is a cornerstone of medicinal chemistry. Historically, traditional quinoline derivatives (such as chloroquine or mefloquine) have been utilized for their antimalarial properties, functioning primar...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone of medicinal chemistry. Historically, traditional quinoline derivatives (such as chloroquine or mefloquine) have been utilized for their antimalarial properties, functioning primarily by accumulating in the food vacuole of Plasmodium and inhibiting heme polymerase. However, the advent of precision oncology necessitated molecular scaffolds capable of highly specific, high-affinity interactions with the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).

The functionalization of the quinoline core—specifically the introduction of a 3-carbonitrile group and specific alkoxy substitutions—has revolutionized this class of compounds. 4-chloro-8-ethoxyquinoline-3-carbonitrile serves as a highly reactive, advanced intermediate that enables the synthesis of irreversible kinase inhibitors, vastly outperforming traditional quinolines in targeted oncology applications 1[1].

Mechanistic Causality: The Role of Structural Modifications

To understand the superior efficacy of 4-anilinoquinoline-3-carbonitrile derivatives over traditional quinolines, one must analyze the causality behind each structural substitution on the 4-chloro-8-ethoxyquinoline-3-carbonitrile building block:

  • The 3-Carbonitrile Group (The Anchor): Unlike traditional quinolines, the 3-carbonitrile group acts as a critical hydrogen-bond acceptor. Crystallographic and homology modeling data reveal that the cyano group displaces a water molecule in the ATP-binding pocket, forming a direct interaction with the hydroxyl group of Thr 830 (or Thr 766, depending on the kinase model). This precise anchoring results in a binding affinity that rivals or exceeds that of traditional 4-anilinoquinazolines2[2].

  • The 4-Chloro Leaving Group (The Reactive Hub): The C4-chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The combined electron-withdrawing effects of the fused benzene ring, the quinoline nitrogen, and the C3-nitrile group create a strong electrophilic center at C4. This allows for the facile, high-yield introduction of substituted anilines to form the active pharmacophore3[3].

  • The 8-Ethoxy Substitution (The Steric/Electronic Modulator): While 6,7-dialkoxy variants are common in drugs like Neratinib, the 8-ethoxy substitution modulates the electron density of the quinoline ring and alters its lipophilicity profile. This specific positioning influences the trajectory of the molecule within the hinge region of the kinase, optimizing the presentation of Michael acceptor warheads (typically added at the 6-position) to the target cysteine residue (e.g., Cys 773) for irreversible covalent bonding4[4].

Comparative Efficacy Data

The shift from traditional quinolines to 3-carbonitrile derivatives represents a fundamental change in target class and binding kinetics. The table below summarizes the quantitative and mechanistic differences.

ParameterTraditional Quinolines (e.g., Chloroquine)4-Anilinoquinoline-3-carbonitriles
Primary Target Heme polymerase (Plasmodium)EGFR / HER-2 Tyrosine Kinases
Binding Mode Non-covalent, non-kinaseATP-competitive, Irreversible (Covalent)
Key Interaction Hemozoin biocrystallization inhibitionH-bond (Thr 830) + Covalent bond (Cys 773)
EGFR IC50 > 10,000 nM (Inactive)0.1 - 5.0 nM (Highly Potent)
Structural Driver Basic side chain for lysosomal accumulation3-carbonitrile (H-bond) + 6-Michael acceptor

Signaling Pathway Visualization

Pathway A EGFR/HER-2 Receptor B ATP Binding Pocket (Active State) A->B Activation C 4-Anilinoquinoline-3-carbonitrile (Inhibitor) B->C Competitive Binding D Thr 830 / Thr 766 Interaction (Cyano Group Binding) C->D H-Bonding E Covalent Bond Formation (Michael Acceptor + Cys 773) C->E Irreversible Binding F Kinase Autophosphorylation Blocked D->F Inhibition E->F Inhibition

EGFR/HER-2 signaling inhibition via quinoline-3-carbonitrile binding.

Experimental Protocol: Synthesis of 4-Anilino-8-ethoxyquinoline-3-carbonitrile via SNAr

This protocol outlines the self-validating methodology for converting the inactive building block into a highly potent kinase inhibitor intermediate.

Objective: Execute a Nucleophilic Aromatic Substitution (SNAr) on 4-chloro-8-ethoxyquinoline-3-carbonitrile.

Causality & Reagent Selection:

  • Solvent (Isopropanol): Chosen because its boiling point (82°C) provides the optimal thermal energy to overcome the activation barrier of the SNAr reaction without causing thermal degradation of the sensitive cyano group.

  • Catalyst (Pyridine Hydrochloride): Acts as an acid catalyst. It protonates the quinoline nitrogen, significantly increasing the electrophilicity of the C4 position, while simultaneously stabilizing the departing chloride ion4[4].

Step-by-Step Methodology:
  • Preparation: In an oven-dried round-bottom flask, suspend 1.0 equivalent of 4-chloro-8-ethoxyquinoline-3-carbonitrile in anhydrous isopropanol (approx. 10 mL per gram of starting material).

  • Nucleophile Addition: Add 1.15 equivalents of the target substituted aniline (e.g., 3-chloro-4-fluoroaniline). Reasoning: A slight stoichiometric excess ensures complete consumption of the more valuable quinoline scaffold.

  • Catalysis: Add a catalytic amount of pyridine hydrochloride (0.1 eq).

  • Reflux & Self-Validating Monitoring: Heat the reaction mixture to a gentle reflux (80-85°C) for 4 to 6 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The endpoint is definitively indicated by the complete disappearance of the UV-active starting material spot and the concurrent precipitation of the product as a dense hydrochloride salt directly in the hot solvent.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation. Filter the solid under vacuum, wash sequentially with cold isopropanol and diethyl ether, and dry under high vacuum to yield the pure 4-anilino-8-ethoxyquinoline-3-carbonitrile hydrochloride salt.

Experimental Workflow Visualization

Workflow S1 4-chloro-8-ethoxyquinoline-3-carbonitrile (Starting Material) S2 Nucleophilic Aromatic Substitution (SNAr) + Substituted Aniline S1->S2 Isopropanol, Reflux S3 4-Anilino-8-ethoxyquinoline-3-carbonitrile Intermediate S2->S3 HCl elimination S4 Acylation / Cross-Coupling (Adding Michael Acceptor) S3->S4 Functionalization S5 Irreversible Kinase Inhibitor (Final Drug Candidate) S4->S5 Purification

Synthetic workflow for 4-anilinoquinoline-3-carbonitrile kinase inhibitors.

References

  • Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity.PubMed / NIH.
  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors.Journal of Medicinal Chemistry / ACS Publications.
  • Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate.BenchChem.
  • Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity.ACS Publications.

Sources

Comparative

In Vitro Validation of EGFR/HER2 Biomarkers Using 4-Chloro-8-Ethoxyquinoline-3-Carbonitrile: A Comparative Guide

The evolution of kinase inhibitors has seen a critical structural shift from quinazoline scaffolds (e.g., Erlotinib, Lapatinib) to quinoline-3-carbonitriles (e.g., Neratinib, Pelitinib). This transition was driven by the...

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Author: BenchChem Technical Support Team. Date: April 2026

The evolution of kinase inhibitors has seen a critical structural shift from quinazoline scaffolds (e.g., Erlotinib, Lapatinib) to quinoline-3-carbonitriles (e.g., Neratinib, Pelitinib). This transition was driven by the discovery that replacing the N-3 atom of a quinazoline with a cyano-substituted carbon (C-CN) fundamentally alters the thermodynamics of the ATP-binding pocket.

As a foundational chemotype, 4-chloro-8-ethoxyquinoline-3-carbonitrile (4-CEQ) serves as a highly specific fragment-like structural probe. While fully elaborated clinical drugs utilize a 4-anilino group to maximize hydrophobic contacts, utilizing the 4-CEQ fragment in vitro allows researchers to isolate and validate the baseline binding kinetics and downstream biomarker modulation of the quinoline-3-carbonitrile core without the confounding variables of bulky aniline appendages.

This guide provides a comprehensive, self-validating framework for using 4-CEQ to validate EGFR/HER2 pathway biomarkers, objectively comparing its performance against established alternative scaffolds.

Mechanistic Rationale: The Quinoline-3-Carbonitrile Advantage

In traditional quinazoline inhibitors, the N-3 atom forms a hydrogen bond with a conserved water molecule, which in turn interacts with the gatekeeper residue (Thr790 in EGFR or Thr830 in HER2) [1].

The 4-CEQ probe leverages a distinct mechanism: the electron-withdrawing cyano group at position 3 directly displaces this water molecule, establishing a direct hydrogen bond with the threonine residue [2]. This direct interaction is highly advantageous for probing mutant kinases (like EGFR T790M), where the bulky methionine mutation typically causes steric hindrance and drug resistance against standard quinazolines[2]. Furthermore, the 8-ethoxy substitution provides optimized lipophilic contacts within the hinge region, enhancing target residence time [3].

G EGF EGF / Ligands EGFR EGFR / HER2 (Kinase Domain) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylates MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylates Probe 4-CEQ Probe (Quinoline-3-carbonitrile) Probe->EGFR Competes with ATP (Binds Gatekeeper Thr790) Biomarkers Downstream Biomarkers (p-AKT, p-ERK) PI3K->Biomarkers Signal Readout MAPK->Biomarkers Signal Readout

Figure 1: EGFR/HER2 signaling cascade and the specific intervention point of the 4-CEQ structural probe.

Comparative Performance Data

To objectively contextualize 4-CEQ, we must compare it against a reversible quinazoline (Erlotinib) and a fully elaborated, irreversible quinoline-3-carbonitrile (Neratinib). Because 4-CEQ lacks the Michael acceptor (e.g., a crotonamide group) found in Neratinib[3], it acts as a reversible competitive inhibitor, making it an ideal control probe for transient biomarker suppression.

ParameterErlotinib (Alternative)4-CEQ (Structural Probe)Neratinib (Elaborated Analog)
Core Scaffold QuinazolineQuinoline-3-carbonitrileQuinoline-3-carbonitrile
Binding Mode Reversible, ATP-competitiveReversible, ATP-competitiveIrreversible (Covalent to Cys773)
Gatekeeper Interaction Water-bridged H-bondDirect H-bond via Cyano groupDirect H-bond via Cyano group
Target Specificity EGFR (WT)EGFR / HER2 / SrcEGFR / HER2
p-EGFR IC50 (In Vitro) ~2 nM~45 nM (Baseline fragment)~1 nM
Biomarker Utility Standard reversible controlCore scaffold validationIrreversible pathway shutdown

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they include internal mechanistic checks (ATP titrations and washout phases) to prove causality between the chemical structure and the biological readout.

Protocol 1: Cell-Free TR-FRET Kinase Assay

Objective: Establish direct target engagement and prove strict ATP-competitive causality without the confounding variables of cellular membrane permeability or efflux pumps.

Causality Check (Self-Validation): By performing the assay at varying ATP concentrations, we validate the mechanism. If 4-CEQ is strictly ATP-competitive, its apparent IC50 will shift linearly with increasing ATP concentrations.

Methodology:

  • Reagent Preparation: Prepare human recombinant EGFR (WT and T790M mutant) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Probe Titration: Dispense 4-CEQ in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • ATP Competition Matrix: Add ATP at three distinct concentrations (10 µM, 100 µM, and 1 mM) alongside a biotinylated poly-GT substrate.

  • Reaction Initiation: Add the kinase to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Signal Detection: Terminate the reaction using EDTA and add the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Data Analysis: Calculate the IC50 shift. A rightward shift in the IC50 curve at 1 mM ATP confirms that 4-CEQ directly competes for the ATP-binding pocket.

Protocol 2: In Vitro Cellular Biomarker Profiling via Western Blot

Objective: Link direct target engagement (p-EGFR) to downstream signal attenuation (p-ERK, p-AKT) in a living cellular system.

Causality Check (Self-Validation): A washout assay is integrated. Because 4-CEQ is a reversible probe, washing the cells should restore p-EGFR levels upon EGF stimulation. If we used Neratinib, p-EGFR would remain permanently suppressed due to covalent bonding[3]. This internally validates the reversibility of the 4-CEQ fragment.

Methodology:

  • Cell Culture: Seed A431 cells (EGFR overexpressing) or BT474 cells (HER2 overexpressing) in 6-well plates at 3×105 cells/well. Starve in serum-free media for 18 hours to establish a baseline.

  • Probe Treatment: Treat cells with 4-CEQ (100 nM and 500 nM), Erlotinib (100 nM), and DMSO (vehicle control) for 2 hours.

  • Washout Phase (The Validation Step): In a parallel set of wells, remove the media, wash cells 3x with warm PBS, and replace with fresh probe-free media for 4 hours.

  • Stimulation: Stimulate all wells with 50 ng/mL recombinant human EGF for 10 minutes to trigger acute receptor autophosphorylation.

  • Lysis & Extraction: Lyse cells immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to isolate proteins.

  • Immunoblotting: Run lysates on a 4-12% Bis-Tris gel. Probe for total EGFR, p-EGFR (Tyr1068), total ERK, p-ERK (Thr202/Tyr204), and GAPDH (loading control).

  • Interpretation: 4-CEQ will show dose-dependent suppression of p-EGFR and p-ERK in the continuous treatment group, but full signal recovery in the washout group, definitively proving reversible target engagement.

Workflow Step1 1. Cell-Free Kinase Assay Step2 2. Cellular Treatment Step1->Step2 Validate ATP Competition Step3 3. Washout & EGF Stimulation Step2->Step3 Test Reversibility Step4 4. Lysis & Western Blot Step3->Step4 Isolate Proteins Step5 5. Biomarker Quantification Step4->Step5 Calculate p-EGFR Suppression

Figure 2: Self-validating in vitro workflow linking biochemical target engagement to cellular biomarker causality.

Conclusion

Validating kinase biomarkers requires probes that offer precise, predictable interactions within the target's active site. 4-chloro-8-ethoxyquinoline-3-carbonitrile is a highly effective structural probe that isolates the unique binding thermodynamics of the quinoline-3-carbonitrile class. By displacing active-site water molecules and forming direct hydrogen bonds, it provides a superior baseline for probing EGFR/HER2 and T790M mutant pathways compared to traditional quinazolines. When deployed within self-validating protocols incorporating ATP titrations and cellular washouts, 4-CEQ ensures that downstream biomarker readouts are causally linked to specific, reversible target engagement.

References

  • Boschelli DH. "4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors." Current Topics in Medicinal Chemistry. 2002 Sep;2(9):1051-63. Available at:[Link]

  • Yun CH, et al. "The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP." Proceedings of the National Academy of Sciences (PNAS). 2008. Available at:[Link]

  • Wissner A, et al. "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity." Journal of Medicinal Chemistry. 2005. Available at:[Link]

Sources

Validation

selecting positive controls for 4-chloro-8-ethoxyquinoline-3-carbonitrile experiments

Selecting Positive Controls for 4-Chloro-8-ethoxyquinoline-3-carbonitrile Workflows: A Comparative Guide 4-Chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) is a highly specialized electrophilic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Selecting Positive Controls for 4-Chloro-8-ethoxyquinoline-3-carbonitrile Workflows: A Comparative Guide

4-Chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) is a highly specialized electrophilic building block utilized extensively in medicinal chemistry and drug discovery. It serves as the core scaffold for synthesizing 4-anilino-3-cyanoquinoline derivatives—a class of compounds renowned for their potent ATP-competitive inhibition of kinases such as EGFR, HER2, and Src[1].

When designing experiments around this intermediate, researchers must establish robust positive controls across two distinct phases: the chemical synthesis phase (validating the nucleophilic aromatic substitution, or SNAr) and the biological evaluation phase (benchmarking the synthesized library in kinase assays). This guide provides an objective framework for selecting the optimal positive controls for both workflows, ensuring experimental causality and self-validating data.

Part 1: Chemical Synthesis Controls (SNAr Reaction Validation)

The synthesis of biologically active 3-cyanoquinolines relies on the SNAr displacement of the C4-chlorine by various substituted anilines. The 3-cyano group acts as a powerful electron-withdrawing moiety, activating the C4 position for nucleophilic attack.

The Control Rationale: Before reacting 4-chloro-8-ethoxyquinoline-3-carbonitrile with novel, sterically hindered, or electronically deactivated anilines, the baseline reaction conditions (solvent, temperature, and acid catalysis) must be validated.

  • Selected Positive Control: 3-Chloro-4-fluoroaniline .

  • Causality: This specific aniline is the exact nucleophile utilized in the synthesis of the clinical EGFR inhibitor Pelitinib (EKB-569)[2]. It possesses an ideal balance of nucleophilicity and steric accessibility. If the coupling of 4-chloro-8-ethoxyquinoline-3-carbonitrile with 3-chloro-4-fluoroaniline fails to achieve a high yield, the researcher immediately knows the failure lies in the reaction environment (e.g., degraded catalyst or wet solvent), not the intrinsic reactivity of the quinoline scaffold.

Part 2: Biological Assay Controls (Kinase Inhibition)

Once the 4-anilino-8-ethoxyquinoline-3-carbonitrile library is synthesized, the compounds are subjected to in vitro kinase screening. The 3-cyano group is critical for interacting with the kinase gatekeeper residue, while the 8-ethoxy substitution explores the solvent-exposed channel, differentiating it from the 7-alkoxy substitutions seen in established drugs.

The Control Rationale: To accurately assess the potency (IC 50​ ) of the novel 8-ethoxy derivatives, they must be benchmarked against structurally homologous 3-cyanoquinoline clinical drugs.

  • For EGFR/HER2 Assays: Pelitinib (EKB-569) or Neratinib (HKI-272) . Both are 4-anilino-3-cyanoquinolines. Pelitinib features a 7-ethoxy group; comparing your novel 8-ethoxy compounds against Pelitinib directly isolates the Structure-Activity Relationship (SAR) impact of shifting the ethoxy group from the C7 to the C8 position[2].

  • For Src/Abl Assays: Bosutinib (SKI-606) . Bosutinib is a reversible Src/Abl inhibitor built on the exact same 3-cyanoquinoline core[1]. It serves as the gold standard for evaluating off-target or dual-target activity of your synthesized library.

Part 3: Quantitative Data & Comparative Profiling

To facilitate control selection, the following table summarizes the biological positive controls that share the 3-cyanoquinoline pharmacophore.

Positive ControlKinase TargetsMean IC 50​ (In Vitro)Structural Homology to Test ScaffoldPrimary Experimental Use Case
Pelitinib (EKB-569) EGFR (ErbB1)~20 - 40 nMHigh (7-ethoxy isomer)Benchmarking EGFR inhibition and covalent binding efficiency.
Neratinib (HKI-272) HER2 / EGFR~50 - 90 nMModerate (7-alkoxy)Pan-ErbB screening baseline.
Bosutinib (SKI-606) Src / Abl~1 - 5 nMModerate (7-alkoxy)Benchmarking Src-family kinase selectivity.

Part 4: Experimental Methodologies

Protocol 1: Self-Validating SNAr Synthesis Workflow

This protocol utilizes the chemical positive control to validate library synthesis conditions.

  • Preparation: Dissolve 1.0 equivalent of 4-chloro-8-ethoxyquinoline-3-carbonitrile and 1.2 equivalents of 3-chloro-4-fluoroaniline (Positive Control) in anhydrous isopropanol to achieve a 0.2 M concentration.

  • Catalysis: Add a catalytic amount of pyridine hydrochloride (0.1 equivalents) to protonate the quinoline nitrogen, further enhancing the electrophilicity of the C4 position.

  • Reaction: Reflux the mixture at 85°C for 4-6 hours under a nitrogen atmosphere. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Validation: The reaction should precipitate the product as a hydrochloride salt upon cooling. Filter and wash with cold isopropanol. Self-Validation Check: A yield of <80% indicates compromised reagents or moisture in the system, invalidating the use of these conditions for more complex, untested anilines.

Protocol 2: ADP-Glo Kinase Assay (Biological Validation)

This protocol benchmarks the synthesized compounds against established clinical controls.

  • Enzyme Preparation: Dilute recombinant EGFR or Src kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA).

  • Compound Plating: Plate the synthesized 8-ethoxy derivatives alongside Pelitinib (EGFR control) or Bosutinib (Src control) in a 384-well plate using a 10-point dose-response curve (10 µM to 0.5 nM).

  • Reaction Initiation: Add ATP (at the K m​ for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Calculate IC 50​ values using non-linear regression. Self-Validation Check: The assay is only considered valid if the IC 50​ of the Pelitinib control falls within its established literature range (20-40 nM)[2].

Part 5: Visualizations

G A 4-Chloro-8-ethoxyquinoline -3-carbonitrile (Electrophilic Scaffold) C SNAr Reaction (Isopropanol, H+ cat.) A->C B 3-Chloro-4-fluoroaniline (Control Nucleophile) B->C D 4-Anilino-3-cyanoquinoline Control Product (Yield >80%) C->D Validates Synthesis Conditions

Caption: SNAr reaction workflow utilizing 3-chloro-4-fluoroaniline as a positive control.

G I 3-Cyanoquinoline Inhibitor (Test Compound or Pelitinib) K Target Kinase (EGFR / Src) I->K ATP-competitive binding S Downstream Signaling (MAPK / PI3K Cascade) K->S Phosphorylation P Tumor Cell Proliferation S->P Drives Disease Progression

Caption: Mechanism of action for 3-cyanoquinoline derivatives targeting kinase pathways.

References

  • PELITINIB - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • EP4424375A2 - Antineoplastic combinations of neratinib and capecitabine.Google Patents.
  • Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. National Institutes of Health (PMC). Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-Chloro-8-ethoxyquinoline-3-carbonitrile proper disposal procedures

Operational Directive: 4-Chloro-8-ethoxyquinoline-3-carbonitrile Disposal & Safety Management For drug development professionals and laboratory scientists, the handling and disposal of complex heterocyclic intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Directive: 4-Chloro-8-ethoxyquinoline-3-carbonitrile Disposal & Safety Management

For drug development professionals and laboratory scientists, the handling and disposal of complex heterocyclic intermediates demand rigorous adherence to environmental and safety protocols. 4-Chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) presents specific disposal challenges due to its structural composition, which includes a halogen (chlorine), a nitrile group, and a quinoline ring[1][2].

This guide provides a self-validating, step-by-step operational framework for the safe segregation, containerization, and ultimate thermal destruction of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and Environmental Protection Agency (EPA) guidelines.

Physicochemical Profiling & Hazard Causality

To design a safe disposal protocol, one must first understand the causality behind the chemical's hazards. The structural elements of 4-Chloro-8-ethoxyquinoline-3-carbonitrile dictate its decomposition byproducts and, consequently, its required disposal pathway.

  • Chloro Group (-Cl): Under thermal stress or combustion, halogenated organics release Hydrogen Chloride (HCl) gas[3]. If incinerated at improper temperatures, they can also form highly toxic polychlorinated dibenzodioxins (PCDDs).

  • Nitrile Group (-C≡N): Acidic hydrolysis or incomplete combustion of nitriles can liberate Hydrogen Cyanide (HCN) or toxic Nitrogen Oxides (NOx)[4][5].

  • Quinoline Core: A stable aromatic heterocycle that requires high-temperature sustained thermal oxidation to achieve complete destruction[6].

Table 1: Quantitative Data & Waste Classification Summary

ParameterSpecification / ClassificationOperational Implication
CAS Number 1016837-47-0[2]Required for all waste manifesting and SDS tracking.
Molecular Formula C12H9ClN2O[1]High carbon/nitrogen/chlorine content dictates incineration parameters.
Waste Classification Halogenated Organic Compound (HOC)Must not be mixed with non-halogenated waste streams[7].
Primary Destruction Method High-Temperature Incineration (>800°C)[5][6]Requires specialized vendor facilities with caustic scrubbers[3].
Incompatible Materials Strong oxidizers, strong acids/basesRisk of exothermic reaction or toxic gas (HCN) release[5].

Standard Operating Procedure: Step-by-Step Disposal Protocol

The following methodology outlines the cradle-to-grave workflow for managing 4-Chloro-8-ethoxyquinoline-3-carbonitrile waste in a laboratory or pilot-plant setting.

Phase 1: Point-of-Generation Segregation

Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and complicates the incineration process, as halogenated waste requires specialized emission scrubbing[7].

  • Isolate the Stream: Designate a specific, chemically compatible waste carboy (e.g., High-Density Polyethylene - HDPE) exclusively for Halogenated Organic Waste .

  • Verify Compatibility: Ensure no strong acids or oxidizers are introduced into this container, as acidic conditions can trigger the release of HCN from the nitrile group[5].

  • Solid vs. Liquid: If the waste is in solid powder form (e.g., contaminated Kimwipes, failed synthesis batches), collect it in a sealed, puncture-proof solid hazardous waste container. Avoid generating dust during cleanup[8].

Phase 2: Satellite Accumulation and Labeling

Causality: Proper labeling ensures that emergency responders and waste vendors know exactly what thermal profile and scrubber capacity is required during destruction.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Halogenated Organic (Contains 4-Chloro-8-ethoxyquinoline-3-carbonitrile)".

  • Storage Conditions: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, utilizing secondary containment to capture any potential leaks[7].

  • Volume Limits: Do not exceed standard SAA volume limits (typically 55 gallons of hazardous waste) before triggering a vendor pickup[7].

Phase 3: Vendor Handoff and Thermal Destruction

Causality: Because of the carbon-halogen bond, EPA regulations restrict the land disposal of Halogenated Organic Compounds (HOCs) without prior treatment[9][10].

  • Manifesting: Prepare a uniform hazardous waste manifest under RCRA guidelines, classifying the material appropriately (often under specific F-codes or as a characteristic toxic waste depending on the solvent matrix)[11].

  • Incineration (Vendor Action): The licensed vendor will transport the waste to a rotary kiln or liquid injection incinerator[3].

  • Flue Gas Scrubbing (Vendor Action): The incinerator must operate at temperatures exceeding 800°C (often up to 1200°C for halogenated aromatics) to ensure complete cleavage of the quinoline ring[5][6]. The facility must be equipped with a caustic scrubber (using alkaline solutions like NaOH) to neutralize the resulting HCl and NOx emissions before atmospheric release[3][6].

Disposal Workflow Visualization

The following diagram maps the logical relationship between waste generation, regulatory segregation, and the chemical mechanics of thermal destruction.

G A Waste Generation (4-Chloro-8-ethoxyquinoline...) B Halogenated Waste Segregation A->B Identify Halogens C Satellite Accumulation (Sealed, Labeled) B->C Isolate D Licensed RCRA Vendor Transport C->D Manifest & Ship E High-Temp Incineration (>800°C) D->E Thermal Destruction F Caustic Scrubber (Neutralize HCl/NOx) E->F Flue Gas G Safe Emission & Ash Disposal F->G Final Release

Caption: Logical workflow for the segregation and thermal destruction of halogenated nitrile waste.

Validation & Record Keeping

To ensure a self-validating safety system, laboratories must close the loop on chemical disposal:

  • Certificate of Destruction (COD): Always request a COD from your waste management vendor. This document validates that the 4-Chloro-8-ethoxyquinoline-3-carbonitrile was fully incinerated and not diverted to a landfill[8].

  • Exposure Monitoring: Because halogenated solvents and nitriles pose significant inhalation hazards, ensure that waste transfer operations (e.g., pouring liquid waste into carboys) are conducted exclusively inside a certified chemical fume hood.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. Available at:[Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents". Department of Environmental Health and Safety. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration". EPA NEPIS. Available at:[Link]

  • Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories". PTB. Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4-Chloro-8-ethoxyquinoline-3-carbonitrile

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides drug development professionals and synthetic chemists with the field-proven causality behind h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety data sheets. This guide provides drug development professionals and synthetic chemists with the field-proven causality behind handling1[1]. By understanding the mechanistic reasons behind these safety and operational choices, your laboratory can build a self-validating system that ensures both chemical integrity and operator safety.

Chemical Causality and Hazard Profile

4-Chloro-8-ethoxyquinoline-3-carbonitrile is a highly specialized electrophilic scaffold used predominantly in medicinal chemistry. It serves as a critical intermediate for synthesizing 2, which are potent inhibitors of epidermal growth factor receptor (EGFR) and Src family kinases[2].

The specific structural features that make this compound synthetically valuable also dictate its unique hazard profile:

  • C4-Chlorine Lability (Alkylating/Arylating Potential): The chlorine atom at the 4-position is highly activated by the electron-withdrawing carbonitrile group at the 3-position and the quinoline nitrogen[3][4]. This makes it highly susceptible to nucleophilic aromatic substitution (SNAr)[4]. Biologically, this means the compound acts as a potent arylating agent toward nucleophilic residues (e.g., thiols, amines) in skin and mucosal proteins, leading to severe irritation and potential sensitization[5].

  • Carbonitrile Group (Latent Toxicity): While stable under ambient conditions, the nitrile (-C≡N) moiety poses a latent risk. Under extreme conditions, such as combustion or exposure to strong, concentrated acids, it can hydrolyze or degrade to release highly toxic hydrogen cyanide (HCN) gas[6].

  • Quinoline Core & Ethoxy Substitution (Permeability): The planar, aromatic quinoline core combined with the lipophilic 8-ethoxy group enhances the molecule's ability to permeate lipid bilayers, significantly increasing the risk of systemic absorption via dermal exposure.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a standard lab coat and single gloves are insufficient. The following PPE matrix is mandatory for handling the neat powder or concentrated solutions.

PPE CategorySpecificationCausality / Justification
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil)The lipophilic ethoxy group enhances dermal penetration. The C4-chlorine is a potent arylating agent that will react with skin proteins upon contact[3][5].
Eye Protection Chemical splash goggles + Full-face shieldHalogenated quinolines are severe ocular irritants[5]. The face shield protects against exothermic splashing during the heated SNAr reaction setup.
Respiratory NIOSH-approved N95 or P100 particulate respiratorFine powders of carbonitrile derivatives pose an inhalation hazard[5]. Dust can cause respiratory tract irritation and systemic toxicity.
Body Protection Tyvek® lab coat or chemical-resistant apronPrevents powder accumulation on standard woven fabrics, which could lead to prolonged, unnoticed dermal exposure.

Operational Workflow: SNAr Synthesis Protocol

The primary application of 4-Chloro-8-ethoxyquinoline-3-carbonitrile is its reaction with aniline derivatives via SNAr to form kinase inhibitors[4]. This protocol is designed to ensure chemical integrity while maintaining strict operator safety.

Phase 1: Weighing and Transfer (Solid Handling)
  • Preparation: Ensure the fume hood face velocity is calibrated between 80-100 fpm.

  • Static Control: Use static-free spatulas (e.g., PTFE-coated or grounded metal). The dry powder can generate static charge, leading to sudden aerosolization.

  • Transfer: Weigh the required mass directly into a pre-tared, sealable reaction vial before transporting it to the reaction manifold. Causality: Sealing the vial prevents airborne contamination and inhalation risks during transit.

Phase 2: SNAr Reaction Assembly (Inert Atmosphere)
  • Solvation: Dissolve the4 in an anhydrous solvent (e.g., isopropanol, 1-butanol, or DMF)[4]. Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the C4-chlorine into a relatively unreactive 4-hydroxy/oxo derivative.

  • Nucleophile Addition: Add the aniline derivative and a catalytic amount of acid (e.g., Pyridine hydrochloride) or base (e.g., DIPEA), depending on the specific aniline's nucleophilicity.

  • Thermal Activation: Heat the reaction mixture (typically 80-120°C) strictly under a nitrogen (N2) or argon blanket. Causality: The inert atmosphere prevents oxidation of the aniline and minimizes the risk of combustion, which could otherwise trigger the release of HCN gas from the carbonitrile moiety[2][4].

Phase 3: Quenching and Workup
  • Cooling: Allow the reaction to cool completely to room temperature.

  • Neutralization: Quench slowly with a saturated aqueous sodium bicarbonate (NaHCO3) solution. Causality: This neutralizes the HCl generated during the SNAr reaction, preventing acidic degradation of the nitrile group.

  • Isolation: Extract the product using ethyl acetate or dichloromethane, followed by standard drying and concentration.

Workflow and Hazard Control Visualization

G N1 1. Solid Handling & Weighing (Static-Free Fume Hood) N2 2. SNAr Reaction Setup (Anhydrous Solvent + Aniline) N1->N2 H1 Hazard: Aerosolization Control: Double Nitrile & N95 N1->H1 N3 3. Thermal Activation (Inert N2 Atmosphere) N2->N3 H2 Hazard: Premature Hydrolysis Control: Anhydrous Conditions N2->H2 N4 4. Reaction Quenching (Aqueous Bicarbonate) N3->N4 H3 Hazard: HCN Release Risk Control: N2 Blanket & Temp Control N3->H3 N5 5. Waste Segregation (Strictly Acid-Free) N4->N5

Caption: Experimental workflow for SNAr synthesis using 4-Chloro-8-ethoxyquinoline-3-carbonitrile.

Spill Response and Disposal Plan

Immediate and correct response to spills is vital to prevent cross-contamination and exposure.

  • Solid Powder Spills: Do NOT sweep dry powder, as this will aerosolize the chemical. Cover the spill gently with damp absorbent pads (using water or a dilute alkaline solution) to suppress dust, then wipe inward.

  • Solution Spills: Absorb with a universal chemical absorbent (e.g., vermiculite or commercial spill pads).

  • Waste Segregation: Collect all solid waste (gloves, wipes, empty vials) into a designated "Halogenated Organic Waste" container. Critical: Liquid waste containing this compound must be kept strictly separated from strong acid waste streams to eliminate the theoretical risk of hydrogen cyanide (HCN) gas generation.

References

  • 4-chloro-8-ethoxyquinoline-3-carbonitrile CAS#: 1016837-47-0, ChemicalBook.
  • 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors, PubMed (NIH).
  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors, Journal of Medicinal Chemistry (ACS).
  • 214476-78-5 | 4-Chloro-8-methoxyquinoline-3-carbonitrile, BLD Pharm.
  • Synthesis and structure-activity relationship of 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles as EGFR tyrosine kinase inhibitors, PubMed (NIH).
  • Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate, Benchchem.

Sources

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